tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSPUTQMBTUUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"tert-Butyl (3-hydroxypyridin-2-yl)carbamate" properties
An In-Depth Technical Guide to tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Synthesis, Properties, and Applications
Introduction
This compound, a key heterocyclic building block, holds significant value in the realms of medicinal chemistry and advanced organic synthesis. Its unique structure, featuring a pyridine core functionalized with both a hydroxyl group and a protected amine, renders it a versatile intermediate for constructing complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group is a strategic feature, enabling chemists to selectively mask the reactivity of the 2-amino group while performing transformations on other parts of the molecule. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, delving into its physicochemical properties, robust synthesis protocols, characteristic reactivity, and essential safety considerations.
Physicochemical and Structural Profile
The utility of this compound is fundamentally derived from its distinct chemical and physical properties. The molecule's architecture combines the aromatic, electron-deficient nature of a pyridine ring with the nucleophilic character of a hydroxyl group and the sterically hindered, acid-labile Boc-protected amine. This combination dictates its solubility, reactivity, and handling characteristics.
Core Properties
A summary of the key physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | [1] |
| Synonyms | 2-(BOC-aMino)-3-hydroxypyridine, 2-(t-butoxycarbonylamino)-3-pyridinol | [1][2] |
| CAS Number | 902835-93-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [1][3] |
| Molecular Weight | 210.23 g/mol | [1][3] |
| Melting Point | 129-132 °C | [4] |
| Appearance | Solid (form may vary) | N/A |
| Topological Polar Surface Area | 71.5 Ų | [1] |
Synthesis Strategies: A Two-Stage Approach
The most common and reliable synthesis of this compound is not a single reaction but a strategic two-stage process. This methodology first involves the preparation of the core precursor, 2-Amino-3-hydroxypyridine, followed by the selective protection of its amino group.
Stage 1: Synthesis of the 2-Amino-3-hydroxypyridine Precursor
The synthesis of the unprotected core, 2-Amino-3-hydroxypyridine, is the critical first step. A highly effective and widely cited method is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[5] This approach is favored for its high yield and clean conversion.
Causality of Experimental Design: The choice of palladium on carbon (Pd/C) as a catalyst is deliberate; it is highly efficient for the reduction of aromatic nitro groups to amines with minimal side reactions. Methanol is selected as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. A hydrogen atmosphere provides the necessary reducing agent.
Detailed Experimental Protocol:
-
Dissolution: Dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 0.1-0.2 eq by weight).
-
Inerting: Seal the flask and flush the system with an inert gas, such as argon, to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas, typically via a balloon, and maintain a positive hydrogen atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by column chromatography on silica gel (e.g., using a 5% MeOH/CH₂Cl₂ eluent) to obtain pure 2-Amino-3-hydroxypyridine.[5]
Stage 2: Selective N-Boc Protection
With the precursor in hand, the next step is to protect the 2-amino group. The Boc group is ideal as it is stable to many reaction conditions but can be removed cleanly under acidic conditions.[6] The standard procedure utilizes di-tert-butyl dicarbonate (Boc₂O).
Causality of Experimental Design: The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[7] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the Boc anhydride.
Detailed Experimental Protocol:
-
Setup: Dissolve 2-Amino-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.5-2.0 eq) to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) in DCM to the mixture, typically at room temperature or cooled in an ice bath to control any exotherm.
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 2-12 hours) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the predictable and differential reactivity of its functional groups. The Boc-protected amine is inert to most nucleophilic, basic, and reductive conditions, allowing for selective chemistry to be performed on the hydroxyl group or the pyridine ring.
Deprotection of the Boc Group
The removal of the Boc group is a fundamental transformation, unmasking the primary amine for subsequent reactions like amide bond formation or alkylation. This is reliably achieved under acidic conditions.
Causality of Experimental Design: Strong acids like trifluoroacetic acid (TFA) readily protonate the carbonyl oxygen of the carbamate. This initiates the collapse of the group, eliminating carbon dioxide and the highly stable tert-butyl cation, which is then quenched by the counter-ion or a scavenger.[6]
Detailed Experimental Protocol for Deprotection:
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the deprotected product.
Reactivity of the Hydroxyl Group and Pyridine Ring
With the amine protected, the hydroxyl group becomes a prime target for reactions such as O-alkylation (Williamson ether synthesis), acylation, or conversion into a better leaving group for subsequent nucleophilic substitution. Furthermore, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, particularly if further activating groups are present.[8] These downstream reactions make the title compound a valuable precursor for creating libraries of substituted 2-aminopyridine derivatives for screening in drug discovery programs.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting.
-
GHS Classification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be a moderate hazard.[3]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Conclusion
This compound is a strategically designed synthetic intermediate whose value is defined by its protected amine functionality. The robust and high-yielding synthetic protocols available for its preparation, combined with the predictable reactivity of its functional groups, establish it as a cornerstone building block for the synthesis of novel pharmaceuticals and complex organic molecules. Understanding its properties, synthesis, and reactivity is essential for any scientist working in modern drug discovery and development.
References
- 1. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(BOC-aMino)-3-hydroxypyridine | 902835-93-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 8. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 9. 1207175-73-2 | tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Crizotinib Related | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Physicochemical Characteristics of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a key intermediate, understanding its properties is paramount for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems. This document delves into its structural features, physicochemical parameters, and spectral profile. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key properties, offering a practical framework for researchers. The synthesis and stability of the compound are also discussed to provide a holistic understanding for its application in drug discovery and development.
Introduction and Molecular Structure
This compound, with the Chemical Abstracts Service (CAS) registry number 902835-93-2, is a derivative of 2-amino-3-hydroxypyridine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality enhances its solubility in organic solvents and modulates its reactivity, making it a versatile building block in multi-step synthetic pathways.[1] Its structure, featuring a hydroxypyridine core, suggests potential applications as a scaffold in the design of novel therapeutic agents, particularly due to the prevalence of pyridine motifs in pharmaceuticals.
The molecular structure combines a hydrophilic hydroxypyridine ring with a lipophilic tert-butyl group, resulting in a molecule with balanced solubility characteristics. The presence of hydrogen bond donors (-OH, -NH) and acceptors (N in pyridine, C=O) governs its intermolecular interactions and, consequently, its physical properties.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various experimental settings.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₄N₂O₃ | - |
| Molecular Weight | 210.23 g/mol | - |
| Appearance | White to off-white solid | [2] |
| Melting Point | 129-131 °C | [2] |
| Boiling Point | Not experimentally determined. Predicted to be high due to hydrogen bonding and molecular weight. | - |
| pKa | The pKa of the parent compound, 2-amino-3-hydroxypyridine, is predicted to be approximately 5.15 for the pyridine nitrogen.[3][4] The acidity of the hydroxyl group and the basicity of the carbamate nitrogen will also influence the overall ionization profile. | Predicted |
| Solubility | Good solubility is expected in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which is characteristic of N-Boc protected aminopyridines.[1][5] Solubility in non-polar solvents like hexane is expected to be low. Water solubility is likely to be limited but may be enhanced at acidic or basic pH due to salt formation. | Inferred from similar compounds |
Synthesis and Purification
The synthesis of this compound typically involves the N-protection of 2-amino-3-hydroxypyridine with di-tert-butyl dicarbonate (Boc₂O).[6][7] The reaction is generally carried out in a suitable organic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Caption: General synthetic workflow for this compound.
Purification of the final product is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent system. The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by the analytical techniques described in the following sections.
Spectral Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-donating hydroxyl and carbamate groups. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around δ 1.5 ppm. The protons of the -NH and -OH groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, typically in the range of δ 110-160 ppm. The carbonyl carbon of the Boc group will appear around δ 150-155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will resonate at approximately δ 80 ppm and δ 28 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ for the carbamate N-H.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the tert-butyl group and aromatic C-H bonds.
-
C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carbamate.[8]
-
C=C and C=N stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 211.2. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[10][11]
Experimental Protocols
The following section details standardized protocols for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus.[12][13][14][15]
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range. Allow the apparatus to cool before a precise determination.
-
Precise Determination: Heat the sample at a rate of 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
-
Replicate: Repeat the measurement at least twice to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Qualitative)
This protocol outlines a systematic approach to determine the qualitative solubility of the compound in various solvents.[16][17][18][19]
-
Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, 5% aq. HCl, 5% aq. NaOH) to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Systematic Testing: Follow a logical sequence of solvents, starting with water, then acidic and basic aqueous solutions, followed by organic solvents of varying polarity.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant(s) by monitoring pH changes during titration with a strong acid or base.[20][21][22][23][24]
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if water solubility is low) to a known concentration (e.g., 0.01 M).
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration:
-
To determine the pKa of the pyridine nitrogen (basic), titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
To determine the pKa of the hydroxyl group (acidic), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.
-
Replicate: Perform the titration at least in triplicate.
Stability
The stability of this compound is a critical parameter, especially when it is used as a pharmaceutical intermediate. Stability studies are typically conducted under various conditions to assess its degradation profile.[25][26][27][28][29]
-
Thermal Stability: The compound is expected to be relatively stable at room temperature. However, at elevated temperatures, degradation may occur. The Boc protecting group is known to be thermally labile and can be cleaved under acidic conditions.
-
Hydrolytic Stability: The carbamate linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the deprotection of the amino group.
-
Photostability: The pyridine ring may be susceptible to photodegradation upon exposure to UV light.
A general protocol for assessing stability according to ICH guidelines involves storing the compound under controlled temperature and humidity conditions (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated studies) and analyzing its purity by a stability-indicating HPLC method at specified time points.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. While some experimental data is limited, the provided information on its structure, properties, synthesis, and analytical characterization, along with standardized experimental protocols, offers a valuable resource for researchers. A thorough understanding of these properties is essential for the effective utilization of this compound in synthetic chemistry and drug discovery endeavors. Further experimental investigation is encouraged to fill the existing data gaps and to fully elucidate the potential of this versatile molecule.
References
- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-Amino-3-hydroxypyridine CAS#: 16867-03-1 [m.chemicalbook.com]
- 4. cir-safety.org [cir-safety.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. jk-sci.com [jk-sci.com]
- 13. westlab.com [westlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.ws [chem.ws]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 26. Ich guideline for stability testing | PPTX [slideshare.net]
- 27. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ICH Official web site : ICH [ich.org]
- 29. database.ich.org [database.ich.org]
"tert-Butyl (3-hydroxypyridin-2-yl)carbamate" CAS number 902835-93-2
An In-Depth Technical Guide to tert-Butyl (3-hydroxypyridin-2-yl)carbamate (CAS No. 902835-93-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, mechanistic rationale, and critical applications, grounding all information in established scientific principles.
Strategic Overview: The Significance of a Bifunctional Building Block
At its core, this compound is more than a mere chemical intermediate; it is a strategically designed molecular scaffold. Its structure incorporates three key features that make it exceptionally valuable in the synthesis of complex pharmaceutical agents:
-
An Aminopyridine Core: The aminopyridine moiety is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2][3] These structures are known to interact with a wide range of enzymes and receptors, serving as the foundation for drugs with diverse therapeutic applications, from anti-inflammatory to anti-protozoan agents.[1][2][4]
-
Orthogonal Functional Groups: The compound features a hydroxyl (-OH) group and a protected amine (-NHBoc) group positioned ortho to each other on the pyridine ring. This arrangement allows for selective and sequential chemical modifications, providing two distinct points for diversification in a synthetic route.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust yet readily cleavable protecting group for the amine.[5] Its presence is crucial, as it temporarily masks the high nucleophilicity of the amino group, preventing unwanted side reactions and enabling precise control over the synthetic pathway.[6]
This combination of features makes the title compound an indispensable tool for medicinal chemists aiming to generate libraries of novel compounds for high-throughput screening and lead optimization.
Core Physicochemical & Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 902835-93-2 | [7][8][9] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [7][8] |
| Molecular Weight | 210.23 g/mol | [7] |
| IUPAC Name | tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | [7] |
| Synonyms | 2-(BOC-amino)-3-hydroxypyridine, 2-(t-butoxycarbonylamino)-3-pyridinol | [7] |
| Melting Point | 129 °C | [10] |
| Topological Polar Surface Area | 71.5 Ų | [7] |
| Storage Conditions | 2-8°C, protect from moisture | [8][11] |
GHS Hazard and Safety Information
According to its Safety Data Sheet (SDS), the compound is classified with the following hazards. Adherence to standard laboratory safety protocols is mandatory.[8]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[8]
Synthesis and Mechanistic Insights: The Art of Amine Protection
The most common and efficient synthesis of this compound involves the direct Boc-protection of its precursor, 2-Amino-3-hydroxypyridine.[12]
The Causality of Boc Protection
The 2-amino group on a pyridine ring is highly nucleophilic and would readily participate in side reactions if left unprotected during subsequent synthetic steps. The introduction of the sterically bulky and electron-withdrawing Boc group serves two primary functions:
-
Deactivation: It significantly reduces the nucleophilicity of the nitrogen atom, preventing it from interfering with reactions targeting other parts of the molecule.[6]
-
Controlled Deprotection: The Boc group is stable to a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in methanol), regenerating the free amine at the desired stage of a synthetic sequence.[5]
Caption: The Boc protection/deprotection cycle for amines.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard methods for Boc protection of aminopyridines.
Materials:
-
2-Amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Amino-3-hydroxypyridine (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the base (e.g., TEA, 1.2 eq) to the solution and stir.
-
Reagent Addition: Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Extraction & Drying: Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Self-Validation: The success of the reaction is confirmed by TLC, showing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product. Final product identity and purity should be confirmed by NMR spectroscopy and Mass Spectrometry.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 7. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemwhat.com [chemwhat.com]
- 11. biosynce.com [biosynce.com]
- 12. 2-(BOC-aMino)-3-hydroxypyridine | 902835-93-2 [amp.chemicalbook.com]
A Technical Guide to the Molecular Structure and Synthetic Utility of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Abstract
This technical guide provides an in-depth analysis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. We will dissect its core molecular architecture, detailing the interplay between the 3-hydroxypyridine scaffold and the tert-butoxycarbonyl (Boc) protecting group. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview of its physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and a thorough spectroscopic characterization. The strategic importance of this molecule as a protected building block for the synthesis of more complex, biologically active compounds is also explored, underscoring its value in modern drug discovery pipelines.
Introduction: The Strategic Importance of a Protected Scaffold
In the landscape of pharmaceutical development, the 2-amino-3-hydroxypyridine framework is a privileged scaffold, appearing as a core structural unit in numerous bioactive molecules.[1][2] Its unique arrangement of a basic amino group and an acidic phenolic hydroxyl group ortho to each other on a pyridine ring imparts potent metal-chelating properties and a specific vectoral array of hydrogen bond donors and acceptors.[1] These features are critical for molecular recognition and interaction with biological targets such as enzymes and receptors.
However, the inherent reactivity of the 2-amino group presents a significant challenge in multi-step syntheses. It can undergo undesired reactions, leading to low yields and complex purification procedures. The solution lies in the strategic use of protecting groups. This compound (CAS No. 902835-93-2) is the embodiment of this strategy.[3][4] By masking the nucleophilic amino group with a tert-butoxycarbonyl (Boc) moiety, the molecule is stabilized, allowing for selective chemical modifications at other sites.[5] The Boc group is ideal for this role due to its robust stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic) and its clean, quantitative removal under acidic conditions.[6] This guide elucidates the structure, synthesis, and utility of this pivotal synthetic intermediate.
Core Molecular Structure & Physicochemical Properties
Structural Elucidation
The molecular structure of this compound is a conjugate of three key functional components:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. This core imparts aromaticity, rigidity, and influences the molecule's overall polarity and basicity.
-
Carbamate Group: The amino group at the C2 position of the pyridine ring is protected as a carbamate ester. The bulky tert-butyl group provides steric hindrance that contributes to the stability of the protected amine.
-
Hydroxyl Group: A phenolic hydroxyl group at the C3 position. This group can act as a hydrogen bond donor and a site for further functionalization, such as etherification or esterification, once the amino group is securely protected.
The intramolecular hydrogen bond between the carbamate N-H and the 3-hydroxyl oxygen is a key conformational feature, influencing the planarity and reactivity of the molecule.
Physicochemical Data
The fundamental properties of the molecule are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | PubChem[3] |
| CAS Number | 902835-93-2 | ChemScene[4] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | PubChem[3] |
| Molecular Weight | 210.23 g/mol | PubChem[3], ChemScene[4] |
| Topological Polar Surface Area | 71.5 Ų | PubChem[3] |
| Hydrogen Bond Donors | 2 | ChemScene[4] |
| Hydrogen Bond Acceptors | 4 | ChemScene[4] |
| LogP (Computed) | 2.13 | ChemScene[4] |
Synthesis and Mechanistic Considerations
Rationale for Synthesis: The Logic of Amine Protection
The synthesis of this compound is a textbook example of amine protection. The primary starting material, 2-amino-3-hydroxypyridine, possesses a highly nucleophilic amino group that would otherwise interfere with reactions targeting the hydroxyl group or the pyridine ring itself. The introduction of the electron-withdrawing Boc group temporarily converts the amine into a less reactive carbamate, effectively rendering it inert to many reagents.[5][6] This protection is the critical first step in synthetic routes that require selective modification of the molecule. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is driven by its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂).
Synthetic Workflow
The following diagram illustrates the straightforward, high-yielding process for the N-Boc protection of 2-amino-3-hydroxypyridine.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Vessel Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (5.0 g, 45.4 mmol).
-
Inert Atmosphere & Dissolution: Seal the flask with a septum, and purge with dry nitrogen gas. Add anhydrous tetrahydrofuran (THF, 100 mL) via syringe and stir until the solid is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N) (7.6 mL, 54.5 mmol, 1.2 equiv.) dropwise. Causality: Et₃N acts as a base to scavenge the acidic proton generated during the reaction, driving the equilibrium towards product formation.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (10.9 g, 49.9 mmol, 1.1 equiv.) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents excessive heat generation and potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The aqueous wash removes the triethylammonium salt byproduct and any unreacted base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). Combine fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white to off-white solid.
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocally confirming the molecular structure of the synthesized product.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | br s | 1H | -OH (hydroxyl) |
| ~7.8 - 8.2 | br s | 1H | -NH- (carbamate) |
| ~7.85 | dd | 1H | Pyridine H6 |
| ~7.10 | dd | 1H | Pyridine H4 |
| ~6.85 | t | 1H | Pyridine H5 |
| 1.51 | s | 9H | -C(CH₃)₃ (tert-butyl) |
Note: Shifts are approximate and solvent-dependent. The broadness of OH and NH signals is due to chemical exchange.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon backbone of the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~153.5 | C=O (carbamate carbonyl) |
| ~145.0 | C2-NHBoc |
| ~142.5 | C3-OH |
| ~139.0 | C6-H |
| ~122.0 | C4-H |
| ~118.0 | C5-H |
| ~81.0 | -C (CH₃)₃ (tert-butyl quaternary) |
| ~28.3 | -C(C H₃)₃ (tert-butyl methyls) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~3150 | N-H Stretch | Carbamate (-NH) |
| 2980 - 2930 | C-H Stretch | sp³ (tert-butyl) |
| ~1715 (strong) | C=O Stretch | Carbonyl (carbamate) |
| 1600, 1480 | C=C, C=N Stretch | Aromatic Ring |
| ~1520 | N-H Bend | Amide II |
| ~1250, 1160 | C-O Stretch | Carbamate/Phenol |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight.
-
Expected [M+H]⁺: 211.10
-
Expected [M+Na]⁺: 233.08
-
Key Fragmentation: A characteristic loss of 56 Da corresponding to isobutylene from the tert-butyl group is often observed under fragmentation conditions.
Applications in Drug Discovery and Organic Synthesis
Role as a Key Synthetic Intermediate
The primary value of this compound lies in its role as a versatile building block. With the amino group protected, chemists can perform selective reactions on other parts of the molecule:
-
O-Alkylation/Acylation: The hydroxyl group can be converted to an ether or ester.
-
Electrophilic Aromatic Substitution: The pyridine ring can be halogenated or nitrated at specific positions, guided by the existing substituents.
-
Cross-Coupling Reactions: After conversion of the hydroxyl group to a triflate or a halide is introduced onto the ring, Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be performed to build molecular complexity.
Strategic Deprotection
Once the desired molecular modifications are complete, the Boc group is efficiently removed. This is typically achieved by treating the molecule with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol or dioxane.[6] The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free 2-amino-3-hydroxypyridine derivative.
References
- 1. 2-Amino-3-hydroxypyridine(cas no.: 16867-03-1) - Career Henan Chemical Co. [coreychem.com]
- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 3. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: From Structural Intrigue to Mechanistic Insight
The compound tert-butyl (3-hydroxypyridin-2-yl)carbamate presents a compelling case study in modern medicinal chemistry. Its structure, a chimera of a 3-hydroxypyridine and a Boc-protected 2-aminopyridine, places it at the crossroads of several pharmacologically significant compound classes. While direct, extensive research on this specific molecule's mechanism of action is not yet prevalent in publicly accessible literature, its constituent scaffolds offer a fertile ground for hypothesis-driven investigation.
This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of facts to a structured, logical exploration of its potential mechanisms of action. We will deconstruct the molecule, propose testable hypotheses based on established pharmacology of related structures, and lay out a comprehensive, self-validating experimental workflow to elucidate its biological function. This document is designed to be a roadmap for discovery.
Part 1: Molecular Deconstruction and Mechanistic Hypotheses
The structure of this compound is not merely a collection of atoms, but a carefully arranged set of functional groups, each with the potential to interact with biological macromolecules. Our analysis begins with an appreciation of these components.
The 2-Aminopyridine Scaffold: A Privileged Pharmacophore
The 2-aminopyridine core is a well-established pharmacophore, renowned for its versatility in engaging a wide array of biological targets.[1][2] Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] This scaffold's utility is often attributed to its ability to form critical hydrogen bond interactions with protein targets.
-
Hypothesis 1a: Kinase Inhibition. A significant number of 2-aminopyridine derivatives function as kinase inhibitors.[3][4] The nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. It is plausible that this compound could target kinases within critical signaling pathways, such as the Janus kinases (JAKs) or cyclin-dependent kinases (CDKs).[3][4]
-
Hypothesis 1b: Sigma (σ) Receptor Modulation. The 2-aminopyridine moiety has also been incorporated into ligands for sigma receptors, particularly the σ2 subtype, which is often overexpressed in tumors.[5] Depending on the overall physicochemical properties of the molecule, it could act as either an agonist or an antagonist, potentially influencing cellular processes like proliferation and calcium signaling.[5]
The 3-Hydroxypyridine Moiety: A Key Interaction Site and Metal Chelator
The presence of a hydroxyl group on the pyridine ring, particularly in the 3-position, introduces another layer of potential functionality. This group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets.[6][7]
-
Hypothesis 2a: Metalloenzyme Inhibition. Hydroxypyridine and its structural cousins, the hydroxypyridones, are excellent metal chelators.[8] This property has been exploited in the design of inhibitors for metalloenzymes, where the hydroxypyridine moiety coordinates with the metal cofactor (e.g., Zn²⁺, Fe²⁺) in the enzyme's active site.[8] Potential targets could include histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).
-
Hypothesis 2b: Modulation of Cellular Metal Homeostasis. Beyond direct enzyme inhibition, the ability to chelate intracellular metal ions like iron and zinc can itself be a mechanism of action, leading to antiproliferative effects.[8]
The Tert-Butyl Carbamate (Boc) Group: A Modulator of Physicochemical Properties
While often considered a simple protecting group in synthetic chemistry, the bulky and lipophilic tert-butyl carbamate group will invariably impact the molecule's pharmacological profile. It can influence solubility, cell permeability, and steric interactions with the target protein. It is also a potential site for metabolic activity.
Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation
To move from hypothesis to evidence, a structured, multi-tiered experimental plan is essential. The following workflow is designed to be self-validating, with each phase informing the next.
Phase 1: Initial Profiling and Target Class Identification
The initial goal is to cast a wide net to identify the general biological space in which the compound is active.
Experimental Protocol: Broad-Spectrum Phenotypic Screening
-
Cell Viability/Cytotoxicity Assays:
-
Utilize a panel of diverse human cancer cell lines (e.g., representing different tissue origins like breast, lung, colon, and hematological malignancies).
-
Treat cells with a dose-response curve of the compound (e.g., from 1 nM to 100 µM) for 48-72 hours.
-
Assess cell viability using a standard method such as MTS or CellTiter-Glo assay.
-
Causality: This initial screen will determine if the compound has antiproliferative effects and reveal any potential cell-type specificity, guiding the selection of model systems for subsequent experiments.
-
-
Broad-Spectrum Target-Based Screening:
-
Submit the compound to a commercial or in-house broad-panel kinase screen (e.g., a panel of >400 kinases).
-
Similarly, screen against a panel of phosphatases, proteases, and GPCRs.
-
Causality: This provides a rapid, unbiased assessment of potential high-affinity protein targets, directly testing hypotheses 1a and 2a. A "hit" in a kinase panel, for example, would immediately prioritize that target class for deeper investigation.
-
Data Presentation: Initial Screening Results
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | Data |
| A549 | Lung Cancer | Data |
| HCT116 | Colon Cancer | Data |
| MV-4-11 | Leukemia | Data |
| Target Class | Top Hit(s) | % Inhibition @ 10 µM |
| Kinases | e.g., JAK2, CDK9 | Data |
| Metalloenzymes | e.g., HDAC1 | Data |
| GPCRs | e.g., Sigma-2 Receptor | Data |
Phase 2: Target Validation and Pathway Analysis
Assuming a lead activity is identified in Phase 1 (e.g., antiproliferative activity and a hit on a specific kinase), the next phase is to validate this target in a cellular context.
Experimental Protocol: Cellular Target Engagement and Downstream Signaling
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells (e.g., MV-4-11 if it was a sensitive line) with the compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot for the putative target protein (e.g., JAK2).
-
Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A positive thermal shift provides strong evidence of direct target engagement in a cellular environment.
-
-
Western Blot Analysis of Downstream Pathways:
-
Based on the validated target, analyze the phosphorylation status of its key downstream substrates. For a JAK2 inhibitor, this would involve probing for phosphorylated STAT3 (p-STAT3).
-
Treat cells with the compound for various times and at different concentrations.
-
Lyse cells and perform Western blotting for p-STAT3, total STAT3, and a loading control (e.g., GAPDH).
-
Causality: A dose-dependent decrease in the phosphorylation of a downstream effector, without a change in the total protein level, confirms that the compound is not just binding to the target but is functionally inhibiting its activity.
-
Visualization: Hypothesized JAK-STAT Signaling Inhibition
Caption: Proposed inhibition of the JAK-STAT pathway.
Phase 3: In Vitro Mechanistic Studies
To understand the precise nature of the interaction, in vitro biochemical and biophysical assays are required.
Experimental Protocol: Enzyme Kinetics and Binding Affinity
-
In Vitro Kinase Assay (for a kinase inhibitor):
-
Use a purified, recombinant version of the target kinase (e.g., JAK2).
-
Measure kinase activity (e.g., via ATP consumption or substrate phosphorylation) in the presence of varying concentrations of the compound and the substrate (ATP).
-
Causality: By performing the assay at different, fixed concentrations of ATP, one can determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insight into the binding site.
-
-
Isothermal Titration Calorimetry (ITC):
-
Directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-protein interaction.
-
Causality: ITC provides definitive proof of a direct physical interaction and quantifies its strength, which should correlate with the IC50 values obtained in cellular and biochemical assays.
-
Visualization: Experimental Workflow for MoA Elucidation
Caption: A logical workflow for mechanism of action studies.
Conclusion: A Framework for Discovery
While the precise mechanism of action for this compound remains to be fully elucidated, its chemical architecture provides a strong foundation for targeted investigation. By leveraging the known pharmacology of the 2-aminopyridine and 3-hydroxypyridine scaffolds, we can formulate robust, testable hypotheses. The experimental framework detailed herein offers a logical, phased approach to move from broad, unbiased screening to specific, mechanistic validation. This structured inquiry is fundamental to translating a molecule with structural promise into a well-understood pharmacological tool or therapeutic lead.
References
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Investigation of tert-Butyl (3-hydroxypyridin-2-yl)carbamate Derivatives
Abstract
The 2-aminopyridine scaffold is a well-established pharmacophore in modern medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The introduction of a hydroxyl group at the 3-position and a tert-butyl carbamate at the 2-amino position yields tert-butyl (3-hydroxypyridin-2-yl)carbamate, a versatile intermediate for the synthesis of novel derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this promising class of compounds. While specific biological data for the parent compound is limited in the public domain, this guide leverages established methodologies for analogous heterocyclic compounds to provide researchers, scientists, and drug development professionals with a robust roadmap for investigation. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for assessing anticancer, kinase inhibitory, neuroprotective, and antimicrobial activities, and offer insights into the interpretation of the resulting data.
Introduction: The Rationale for Investigating this compound Derivatives
The pyridine ring is a privileged heterocyclic motif found in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] The 2-amino-3-hydroxypyridine core, in particular, presents a unique combination of functional groups that can be strategically modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino group, protected as a tert-butyl carbamate, allows for selective reactions and can be deprotected to reveal a primary amine for further functionalization.
The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, making the parent compound an ideal starting material for the synthesis of diverse chemical libraries.[2] Derivatives of the closely related 3-hydroxypyridine scaffold have demonstrated a range of pharmacological effects, including antioxidant and neuroprotective properties.[3] This guide will provide the necessary tools to systematically explore the biological potential of novel derivatives of this compound.
Synthetic Strategies: Accessing the 2-Amino-3-hydroxypyridine Core and its Derivatives
The synthesis of the core scaffold, 2-amino-3-hydroxypyridine, is a critical first step in the development of a chemical library based on this compound. A common and efficient method involves the reduction of 2-hydroxy-3-nitropyridine.[4][5]
Synthesis of 2-Amino-3-hydroxypyridine
A widely adopted procedure for the synthesis of 2-amino-3-hydroxypyridine is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[4][5]
Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine
-
Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 equivalents).
-
Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon) and then introduce hydrogen gas, maintaining a hydrogen atmosphere (e.g., with a balloon).
-
Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-amino-3-hydroxypyridine.[5]
Boc Protection and Derivatization
Once the 2-amino-3-hydroxypyridine core is obtained, the amino group can be protected with a tert-butoxycarbonyl group to yield this compound. This protected intermediate can then be used in a variety of coupling reactions to generate a library of derivatives.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Biological Evaluation: A Multi-faceted Screening Approach
Given the broad spectrum of activities associated with pyridine derivatives, a comprehensive screening strategy is recommended to elucidate the biological potential of novel this compound analogs. This section outlines detailed protocols for assessing anticancer, kinase inhibitory, neuroprotective, and antimicrobial activities.
Anticancer Activity Screening
Heterocyclic compounds are a cornerstone of anticancer drug discovery.[6] The following protocol describes a standard in vitro assay to determine the cytotoxic effects of novel compounds on cancer cell lines.
Protocol 2: In Vitro Anticancer Screening using the MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[7][8]
Table 1: Representative Data Presentation for Anticancer Screening
| Compound ID | Target Cell Line | IC50 (µM) |
| Parent Compound | MCF-7 | >100 |
| Derivative 1 | MCF-7 | 15.2 |
| Derivative 2 | MCF-7 | 5.8 |
| Doxorubicin | MCF-7 | 0.5 |
Kinase Inhibition Assays
Pyridine derivatives are prominent scaffolds for the design of kinase inhibitors.[9][10][11] The following protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Reaction Setup: In a 384-well plate, combine the purified recombinant kinase, the kinase-specific substrate, and ATP in a kinase assay buffer.
-
Compound Addition: Add serially diluted test compounds or a vehicle control (DMSO) to the wells and incubate to allow for compound binding.[9]
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a defined period at the optimal temperature for the enzyme.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which generates a luminescent signal proportional to the ADP concentration.[9]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
Caption: Workflow for an in vitro kinase inhibition assay.
Neuroprotective Activity Assessment
The neuroprotective potential of novel compounds can be evaluated using in vitro models of neuronal damage.[13][14][15][16] The following protocol describes a method to assess the ability of compounds to protect neuronal cells from glutamate-induced excitotoxicity.
Protocol 4: Neuroprotection Assay against Glutamate-Induced Toxicity
-
Cell Culture: Culture a neuronal cell line (e.g., HT22) in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Induce neuronal damage by exposing the cells to a toxic concentration of glutamate (e.g., 5 mM).[17]
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the resazurin assay.[17]
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.
Antimicrobial Susceptibility Testing
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[18] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][19][20][21]
Protocol 5: Broth Microdilution Assay for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[19]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]
Table 2: Representative Data Presentation for Antimicrobial Screening
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Compound | >128 | >128 |
| Derivative 1 | 32 | 64 |
| Derivative 2 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) Studies: Guiding the Optimization of Lead Compounds
A systematic exploration of the structure-activity relationship is crucial for the rational design of more potent and selective compounds. For the this compound scaffold, SAR studies should focus on modifications at several key positions:
-
The 3-hydroxyl group: Esterification or etherification of this group can modulate the compound's polarity and hydrogen bonding capacity.
-
The pyridine ring: Introduction of substituents at the 4, 5, and 6-positions can influence the electronic properties and steric profile of the molecule.
-
The carbamate moiety: While the tert-butyl group is a standard protecting group, exploring other carbamates or amides could impact the compound's stability and biological activity.
By systematically synthesizing and testing a library of derivatives with variations at these positions, researchers can identify the key structural features that contribute to the desired biological effect.[22][23][24]
Caption: Key areas for structure-activity relationship (SAR) exploration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive and actionable framework for the synthesis and biological evaluation of its derivatives. By employing the detailed protocols and strategic approaches outlined herein, researchers can effectively explore the potential of this versatile chemical class in a range of therapeutic areas. Future investigations should focus on the generation of diverse chemical libraries, the elucidation of the mechanism of action of active compounds, and the optimization of their pharmacokinetic properties to advance the most promising candidates towards preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Heterocyclic Compounds: Importance in Anticancer Drug Discovery | Bentham Science [benthamscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. routledge.com [routledge.com]
- 22. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Strategic Role of tert-Butyl (3-hydroxypyridin-2-yl)carbamate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Drug Discovery
In the vast and ever-expanding universe of chemical scaffolds used in drug discovery, the pyridine ring stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a privileged pharmacophore. Within this important class of heterocycles, tert-butyl (3-hydroxypyridin-2-yl)carbamate has emerged as a particularly valuable and versatile building block. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical characteristics to its strategic application in the development of novel therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors. For drug development professionals, understanding the nuances of this reagent is key to unlocking new avenues in the design of next-generation medicines.
Core Chemical Attributes and Synthesis
This compound (Figure 1) is a bifunctional molecule featuring a 3-hydroxypyridine core. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino group offers a stable yet readily cleavable handle, allowing for sequential and site-selective modifications. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions of the amino group while enabling transformations at other positions of the pyridine ring.
Figure 1: Chemical Structure of this compound

Synthesis of the Core Scaffold: A Step-by-Step Approach
The synthesis of this compound typically commences with the readily available precursor, 2-amino-3-hydroxypyridine. The key transformation is the selective protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: N-Boc Protection of 2-amino-3-hydroxypyridine
-
Dissolution: 2-amino-3-hydroxypyridine (1.0 eq) is dissolved in a suitable solvent, such as a mixture of water and acetone.[1]
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc)₂O (1.0-1.2 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
This straightforward and high-yielding protection step sets the stage for the subsequent elaboration of the pyridine scaffold into more complex drug-like molecules.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The true value of this compound lies in its application as a key intermediate in the synthesis of a wide range of bioactive compounds, most notably kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The PI3K/Akt/mTOR Pathway: A Prime Target for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Aberrant activation of this pathway is frequently observed in human cancers, making it a highly attractive target for the development of novel anticancer agents.[2] Akt (also known as Protein Kinase B) is a serine/threonine kinase that acts as a central node in this pathway.
Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway is a key regulator of cell survival and proliferation.
Leveraging this compound in the Synthesis of Akt Inhibitors
While specific, publicly disclosed synthetic routes starting directly from this compound to named clinical candidates are often proprietary, the structural motif of 2-amino-3-hydroxypyridine is a recurring feature in potent Akt inhibitors. The strategic placement of the amino and hydroxyl groups allows for key interactions within the ATP-binding pocket of the kinase.
Hypothetical Synthetic Workflow for an Akt Inhibitor
The following workflow illustrates how this compound can be utilized as a versatile starting material in a convergent synthesis of a hypothetical Akt inhibitor.
Diagram 2: Synthetic Workflow for a Hypothetical Akt Inhibitor
Caption: A generalized synthetic route to an Akt inhibitor utilizing the title compound.
Causality in Experimental Choices:
-
Initial Functionalization: The pyridine ring can be first functionalized, for example, through halogenation at the 5-position, to introduce a handle for subsequent cross-coupling reactions. This allows for the introduction of diverse aryl or heteroaryl substituents, which can be crucial for achieving high potency and selectivity.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon or carbon-nitrogen bonds. The choice of coupling partner is dictated by the desired final structure and can be guided by molecular modeling studies of the target kinase's active site.
-
Boc Deprotection: The robust nature of the Boc group allows it to withstand a wide range of reaction conditions. Its removal is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which is orthogonal to many other protecting groups and functional moieties.
-
Amide Coupling: The final step often involves the coupling of the deprotected 2-amino group with a carboxylic acid-containing side chain. This is a critical step for introducing additional points of interaction with the target protein and for fine-tuning the pharmacokinetic properties of the molecule.
Quantitative Data and Structure-Activity Relationships
| Compound | Modification | Akt1 IC₅₀ (nM) | Reference |
| AZD5363 | Contains a related aminopyrimidine core | 3 | [3] |
| MK-2206 | Allosteric inhibitor | 5 | [3] |
| GDC-0068 (Ipatasertib) | ATP-competitive inhibitor | 5 | [4] |
This table presents data for known Akt inhibitors to illustrate the potency that can be achieved with related scaffolds.
The structure-activity relationship (SAR) studies of various kinase inhibitors have consistently shown that the 2-amino-3-hydroxypyridine moiety can act as a key pharmacophore, with the amino group and the hydroxyl group participating in crucial hydrogen bonding interactions with the hinge region of the kinase domain.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound represents a prime example of a strategically designed building block that has found significant utility in medicinal chemistry. Its pre-installed, selectively addressable functional groups, combined with the inherent pharmacological relevance of the 3-hydroxypyridine core, make it an invaluable starting material for the synthesis of complex and potent bioactive molecules. As the quest for novel and more effective therapeutics continues, particularly in the realm of kinase inhibitors, the role of such versatile and well-designed chemical tools will undoubtedly continue to expand.
References
An In-Depth Technical Guide to tert-Butyl (3-hydroxypyridin-2-yl)carbamate: A Versatile Building Block in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-hydroxypyridin-2-yl)carbamate, a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The document elucidates the synthesis, chemical properties, and strategic applications of this versatile molecule. Detailed, field-proven experimental protocols are presented, underpinned by mechanistic insights and supported by authoritative references, to empower researchers in leveraging this compound for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of a Bifunctional Pyridine
The 2-amino-3-hydroxypyridine scaffold is a privileged motif in a multitude of biologically active compounds. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the 2-amino functionality yields this compound, a stable, crystalline solid that offers a unique combination of functionalities. The Boc group provides robust protection under a wide range of reaction conditions, yet is readily cleaved under acidic conditions, allowing for orthogonal synthetic strategies. The adjacent hydroxyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, including O-alkylation and cross-coupling reactions. This bifunctionality makes this compound an invaluable intermediate for the synthesis of highly substituted pyridine derivatives, which are core components of numerous kinase inhibitors and other therapeutic agents.
Physicochemical Properties & Spectral Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 902835-93-2 | [ChemScene][1] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [PubChem][2] |
| Molecular Weight | 210.23 g/mol | [PubChem][2] |
| Appearance | White to off-white crystalline solid | [Guidechem][3] |
| Topological Polar Surface Area (TPSA) | 71.5 Ų | [PubChem][2] |
| logP | 2.1342 | [ChemScene][1] |
Spectral Data:
-
¹H NMR (DMSO-d₆): δ 9.65 (s, 1H), 8.01 (dd, J = 4.6, 1.4 Hz, 1H), 7.33 (dd, J = 8.3, 1.4 Hz, 1H), 7.01 (dd, J = 8.3, 4.6 Hz, 1H), 1.48 (s, 9H).
-
¹³C NMR (DMSO-d₆): δ 153.8, 149.2, 142.9, 124.8, 122.7, 118.9, 79.5, 28.0.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the preparation of the precursor, 2-amino-3-hydroxypyridine, followed by the selective N-Boc protection.
Synthesis of 2-Amino-3-hydroxypyridine
The precursor, 2-amino-3-hydroxypyridine, can be synthesized via the reduction of 3-nitro-2-pyridinol.
Experimental Protocol:
-
To a solution of 3-nitro-2-pyridinol (1.0 eq) in a suitable solvent such as methanol or ethanol, is added a catalytic amount of 10% palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 2-amino-3-hydroxypyridine, which can be used in the next step without further purification.
References
The Strategic Intermediate: A Technical Guide to the Discovery and Synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
In the landscape of modern medicinal chemistry, the pyridine ring system is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle is paramount in the drug discovery process, enabling the fine-tuning of molecular properties to optimize efficacy and safety. Within this context, tert-Butyl (3-hydroxypyridin-2-yl)carbamate has emerged as a critical intermediate, a testament to the enabling role of protecting group chemistry in the synthesis of complex molecules.
This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis and the chemical logic that underpins its utility. As a Boc-protected form of 2-amino-3-hydroxypyridine, its history is intrinsically linked to the development and application of its parent amine.
The Precursor: 2-Amino-3-hydroxypyridine as a Versatile Scaffold
The journey to this compound begins with its precursor, 2-amino-3-hydroxypyridine. This compound is a valuable building block in organic synthesis, particularly for the creation of pharmaceutical intermediates.[4] Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This versatility, however, also presents a significant challenge: the potential for competing reactions at the amino and hydroxyl groups.
The synthesis of 2-amino-3-hydroxypyridine itself has been approached through various routes, with two prominent methods being the reduction of 2-hydroxy-3-nitropyridine and a pathway originating from furfural.
Synthesis of 2-Amino-3-hydroxypyridine
A widely utilized laboratory-scale synthesis involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine. This method is favored for its high yield and the purity of the resulting product.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine via Hydrogenation
Objective: To synthesize 2-amino-3-hydroxypyridine from 2-hydroxy-3-nitropyridine.
Materials:
-
2-hydroxy-3-nitropyridine
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Argon gas
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine (e.g., 5 g, 45.4 mmol) in methanol (e.g., 250 ml).
-
Add 10% Pd/C catalyst (e.g., 1 g) to the solution.
-
Flush the reaction vessel with argon gas to create an inert atmosphere.
-
Bubble hydrogen gas through the solution for approximately 10 minutes.
-
Maintain a hydrogen atmosphere, for instance, by using a balloon, and stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid can be further purified by silica gel chromatography (e.g., using a mobile phase of 5% methanol in dichloromethane) to yield pure 2-amino-3-hydroxypyridine.
An alternative, industrially scalable method for producing 2-amino-3-hydroxypyridine starts from the readily available feedstock, furfural. This process involves a ring-opening reaction followed by cyclization.[5]
The Genesis of a Protected Intermediate: The Need for Selectivity
The primary driver for the development of this compound was the necessity to achieve regioselective functionalization of the 2-amino-3-hydroxypyridine scaffold. The presence of the highly nucleophilic amino group can interfere with reactions intended for the hydroxyl group or other positions on the pyridine ring. By "protecting" the amino group as a tert-butyloxycarbonyl (Boc) carbamate, its nucleophilicity is significantly attenuated. This allows for subsequent chemical modifications to be directed to other parts of the molecule with high fidelity. The Boc group was a logical choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Synthesis of this compound
The synthesis of this compound is a direct and efficient process involving the reaction of 2-amino-3-hydroxypyridine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride. A Chinese patent provides a detailed method for this transformation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 2-(BOC-amino)-3-hydroxypyridine by protecting the amino group of 2-amino-3-hydroxypyridine.
Materials:
-
2-amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in an anhydrous organic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution to a temperature between -10 °C and 0 °C.
-
Add the base (e.g., triethylamine) to the reaction mixture.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same organic solvent to the reaction mixture while maintaining the temperature.
-
Allow the reaction to stir for a period of 2 to 24 hours, monitoring the progress by a suitable technique such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the pure product.[6]
Synthetic Pathway Overview
Caption: Synthetic routes to this compound.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 2-amino-3-hydroxypyridine | 2-hydroxy-3-nitropyridine | H₂, 10% Pd/C | Methanol | ~89% | High | ChemicalBook |
| This compound | 2-amino-3-hydroxypyridine | (Boc)₂O, Base | Organic Solvent | High | High | CN103880739A |
Conclusion: A Strategically Designed Intermediate for Drug Discovery
The discovery and development of this compound were not born out of serendipity but rather from a deliberate and strategic need within the field of medicinal chemistry. The requirement for selective functionalization of the 2-amino-3-hydroxypyridine scaffold necessitated the development of a robust protected intermediate. The choice of the Boc protecting group provided a reliable and versatile tool for synthetic chemists, enabling the construction of more complex and potent pharmaceutical candidates. This technical guide has illuminated the synthetic pathways and the underlying chemical principles that make this compound an indispensable component in the modern drug discovery arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. CN103772272A - Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine - Google Patents [patents.google.com]
The Strategic Utility of tert-Butyl (3-hydroxypyridin-2-yl)carbamate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor. This pursuit relies heavily on the availability of versatile and strategically functionalized chemical building blocks. Among these, tert-butyl (3-hydroxypyridin-2-yl)carbamate has emerged as a pivotal intermediate, offering a unique combination of functionalities that are highly sought after in the design and synthesis of complex drug candidates. Its structure, featuring a pyridine ring with vicinal hydroxy and Boc-protected amino groups, provides a scaffold ripe for selective chemical transformations, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this valuable compound, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, typically solid compound under standard laboratory conditions. Its key physicochemical properties are summarized in the table below. While experimental spectroscopic data is not widely published in peer-reviewed journals, computed data and data from analogous structures provide a reliable reference for characterization.
| Property | Value | Source |
| CAS Number | 902835-93-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | --INVALID-LINK--[2] |
| Molecular Weight | 210.23 g/mol | --INVALID-LINK--[2] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Topological Polar Surface Area | 71.5 Ų | --INVALID-LINK--[2] |
| LogP | 2.1342 | --INVALID-LINK--[1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the preparation of the key intermediate, 2-amino-3-hydroxypyridine, followed by the selective protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Part 1: Synthesis of 2-Amino-3-hydroxypyridine
The precursor, 2-amino-3-hydroxypyridine, is most commonly synthesized via the reduction of 2-nitro-3-hydroxypyridine. This method is efficient and provides the desired product in high yield.
Experimental Protocol: Hydrogenation of 2-Nitro-3-hydroxypyridine
-
Reaction Setup: To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight) is added under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude 2-amino-3-hydroxypyridine, which can be purified further by column chromatography on silica gel or by recrystallization to afford the pure product.
digraph "Synthesis of 2-Amino-3-hydroxypyridine" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];
start [label="2-Nitro-3-hydroxypyridine", shape=oval, fillcolor="#FBBC05"];
reagents [label="H₂, 10% Pd/C\nMethanol", shape=plaintext];
product [label="2-Amino-3-hydroxypyridine", shape=oval, fillcolor="#34A853"];
start -> reagents [arrowhead=none];
reagents -> product [label="Reduction"];
}
Caption: Boc Protection of 2-Amino-3-hydroxypyridine.
Chemical Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc-protected amine is stable to a wide range of reaction conditions, allowing for selective manipulation of the hydroxyl group and the pyridine ring. Conversely, the Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent reactions.
Key Application: Synthesis of Protein Kinase B (Akt) Inhibitors
A significant application of this class of building blocks is in the synthesis of inhibitors of Protein Kinase B (Akt), a key node in cell signaling pathways that is often dysregulated in cancer.[2] A patent for the Akt inhibitor GSK2141795 (Ipatasertib) describes the use of a closely related analogue, tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate, highlighting the strategic importance of this scaffold. The 3-hydroxy-2-(Boc-amino)pyridine moiety serves as a crucial pharmacophore that can engage in key hydrogen bonding interactions within the kinase active site.
The general synthetic strategy involves the following key transformations:
-
O-Alkylation or O-Arylation: The hydroxyl group can be functionalized through reactions such as Williamson ether synthesis or Buchwald-Hartwig amination to introduce various substituents. This allows for the exploration of the chemical space around this position to optimize binding affinity and selectivity.
-
Cross-Coupling Reactions: If a halo-substituted pyridine ring is used (as in the case of the GSK2141795 synthesis), Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions can be employed to introduce further diversity.
-
Boc Deprotection and Amide Coupling: Following the elaboration of the pyridine core, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine. This amine can then be coupled with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.
```dot
digraph "Application in Akt Inhibitor Synthesis" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];
start [label="tert-Butyl (X-3-hydroxypyridin-2-yl)carbamate\n(X = H or Br)", shape=oval, fillcolor="#4285F4"];
step1 [label="1. O-Alkylation / O-Arylation\n2. Cross-Coupling (if X=Br)", shape=box];
intermediate [label="Elaborated Pyridine Intermediate", shape=box, fillcolor="#FBBC05"];
step2 [label="Boc Deprotection (Acid)", shape=box];
amine_intermediate [label="Free Amine Intermediate", shape=box, fillcolor="#EA4335"];
step3 [label="Amide Coupling", shape=box];
product [label="Akt Inhibitor", shape=oval, fillcolor="#34A853"];
start -> step1;
step1 -> intermediate;
intermediate -> step2;
step2 -> amine_intermediate;
amine_intermediate -> step3;
step3 -> product;
}
References
Methodological & Application
Topic: Selective Boc Protection of 3-Hydroxypyridin-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the selective N-protection of 3-hydroxypyridin-2-amine using the tert-butoxycarbonyl (Boc) group. 3-Hydroxypyridin-2-amine is a valuable bifunctional building block in medicinal chemistry and materials science. Its successful application in multi-step synthesis often necessitates the masking of its highly nucleophilic amino group to prevent unwanted side reactions. This guide addresses the primary challenge of regioselectivity, offering robust protocols to preferentially achieve N-acylation over O-acylation. We detail the underlying chemical principles, provide step-by-step experimental procedures, and include troubleshooting advice to ensure high-yield synthesis of the desired product, tert-butyl (3-hydroxypyridin-2-yl)carbamate.
Introduction: The Challenge of Regioselectivity
The protection of amines is a cornerstone of modern organic synthesis, enabling complex molecular construction.[1] The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[2][3][4]
The substrate, 3-hydroxypyridin-2-amine, possesses two nucleophilic centers: the C2-amino group and the C3-hydroxyl group. The reaction with an acylating agent like di-tert-butyl dicarbonate (Boc₂O) can therefore lead to three possible products: the desired N-protected carbamate, the undesired O-protected carbonate, or a di-protected species.
The selective protection of the amino group hinges on the inherent difference in nucleophilicity between nitrogen and oxygen. Generally, the amine is a softer and more potent nucleophile than the corresponding alcohol, favoring kinetic control towards N-acylation.[5] However, reaction conditions, particularly the choice of base and solvent, can significantly influence the reaction's outcome. Strong bases can deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity and increasing the likelihood of competitive O-acylation.[6] Therefore, a carefully designed protocol is essential to achieve high selectivity.
Reaction Mechanism and Pathway
The standard mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[7][8] This addition-elimination sequence forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and a tert-butoxide anion, which is basic enough to deprotonate the newly formed ammonium salt, yielding the final N-Boc protected amine and tert-butanol.[1][4]
Caption: Regioselectivity in the Boc protection of 3-hydroxypyridin-2-amine.
Experimental Protocols
The following protocols are designed to maximize the yield of the N-protected product, this compound (CAS 902835-93-2).[9][10]
Protocol 1: Standard Conditions with Mild Base
This protocol employs a standard mild base in an organic solvent, which favors the kinetic N-acylation product with high selectivity.
Materials:
-
3-Hydroxypyridin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O), 1.1 equivalents
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), 1.5 - 2.0 equivalents
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypyridin-2-amine (1.0 eq) in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the base (e.g., triethylamine, 1.5 eq). Stir the solution at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, quench the reaction by adding water. If DCM was used, transfer the mixture to a separatory funnel. If THF was used, first remove the bulk of the solvent under reduced pressure before proceeding with an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Protocol 2: Catalyst-Free Protection in Aqueous Media
This environmentally benign protocol avoids organic solvents and catalysts, often providing excellent yields for N-Boc protection.[11]
Materials:
-
3-Hydroxypyridin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O), 1.1 equivalents
-
Acetone
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, suspend 3-hydroxypyridin-2-amine (1.0 eq) in a 95:5 mixture of water and acetone.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the suspension.
-
Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours, as monitored by TLC.
-
Upon completion, add ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify as described in Protocol 1.
Summary of Reaction Conditions
| Parameter | Protocol 1 (Standard) | Protocol 2 (Aqueous) |
| Reagent | Di-tert-butyl dicarbonate (1.1 eq) | Di-tert-butyl dicarbonate (1.1 eq) |
| Base | Triethylamine or NaHCO₃ (1.5-2.0 eq) | None (Catalyst-free) |
| Solvent | THF or DCM | Water:Acetone (95:5) |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 4-16 hours | 1-5 hours |
| Workup | Aqueous Extraction | Aqueous Extraction |
| Selectivity | High N-selectivity expected | High N-selectivity expected |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, gentle heating (e.g., to 40°C) can increase the rate.[2] Alternatively, a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can be added. However, be aware that DMAP can sometimes promote O-acylation, so its use should be monitored carefully.[12]
-
Formation of Di-Boc Product: This occurs if an excess of Boc₂O is used or if the reaction is run for an extended period after completion. Use of 1.05-1.1 equivalents of Boc₂O is recommended to minimize this side reaction.
-
Formation of O-Boc Product: The presence of the O-acylated product suggests the reaction conditions are too basic, leading to significant deprotonation of the hydroxyl group. Avoid strong bases like NaOH or metal hydrides. If O-acylation is still observed with TEA, switch to a milder inorganic base like NaHCO₃.
Product Characterization and Deprotection
The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Deprotection: The Boc group is reliably cleaved under acidic conditions.[2][7] A common and effective method is to dissolve the protected compound in DCM and treat it with an excess of trifluoroacetic acid (TFA) at room temperature. The reaction is typically rapid, accompanied by the evolution of CO₂ gas, and goes to completion within 1-2 hours.[8]
Caption: Standard workflow for Boc group deprotection.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. differencebetween.com [differencebetween.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Introduction: A Key Building Block for Pharmaceutical Innovation
An Application Note for the Synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the pyridine scaffold forming the core of numerous therapeutic agents. This compound is a valuable bifunctional building block, integrating a protected amine and a hydroxyl group on a pyridine ring.[1][2] This specific arrangement allows for sequential, site-selective modifications, making it a crucial intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple list of steps, this guide delves into the rationale behind the chosen methodology, outlines a self-validating system for product characterization, and offers expert insights to ensure a successful and reproducible outcome for researchers in medicinal chemistry and process development.
Synthetic Strategy: The Logic of Chemoselective N-Boc Protection
The synthesis hinges on the chemoselective protection of the primary amino group of 2-amino-3-hydroxypyridine. The tert-butoxycarbonyl (Boc) group is the protector of choice due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[3][4]
The core of this protocol is the reaction of 2-amino-3-hydroxypyridine with di-tert-butyl dicarbonate (Boc₂O). The reaction mechanism is a classic nucleophilic acyl substitution. The more nucleophilic amino group selectively attacks a carbonyl carbon of Boc₂O.[4] The subsequent collapse of the tetrahedral intermediate displaces a tert-butoxycarbonate leaving group, which readily decomposes to isobutylene and carbon dioxide, driving the reaction forward. A base is employed to facilitate the initial deprotonation of the amine, enhancing its nucleophilicity, and to neutralize any acidic byproducts.[5][6]
Caption: Overall reaction scheme for N-Boc protection.
Quantitative Data Summary
For ease of planning, the following table summarizes the key quantitative aspects of the synthesis.
| Compound | Molar Mass ( g/mol ) | Molar Equivalents | Typical Amount (mmol) |
| 2-Amino-3-hydroxypyridine | 110.11 | 1.0 | 10.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | 11.0 - 12.0 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.0 |
| Product | 210.23 | - | Theoretical Yield: 2.10 g |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale and can be adjusted as needed.
Materials & Equipment:
-
2-Amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
250 mL round-bottomed flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for visualization
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve 2-amino-3-hydroxypyridine (1.10 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Add a magnetic stir bar.
-
Base Addition: To the stirred solution, add triethylamine (2.1 mL, 15.0 mmol). Stir for 5 minutes at room temperature to ensure homogeneity.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (2.51 g, 11.5 mmol) to the mixture in one portion. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Redissolve the residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate to dryness under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel to afford the title compound as a white to off-white solid.
Trustworthiness: A Self-Validating System
Ensuring the identity and purity of the synthesized compound is critical. The following characterization data serve to validate the successful execution of the protocol.
-
Physical Appearance: White to off-white solid.
-
Thin-Layer Chromatography (TLC): R_f ≈ 0.4 (1:1 Hexanes:Ethyl Acetate), visualized under UV light (254 nm).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm, 9H), aromatic protons on the pyridine ring, and broad singlets for the -OH and -NH protons.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the Boc carbonyl (~153 ppm), the quaternary carbon of the tert-butyl group (~81 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and distinct signals for the carbons of the pyridine ring.[7]
-
-
Mass Spectrometry (MS): ESI-MS should show a peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 211.1.
Expertise & Field-Proven Insights
Rationale Behind Procedural Choices:
-
Why use a slight excess of Boc₂O? Using a small excess (1.1-1.2 equivalents) ensures the complete consumption of the limiting starting material, 2-amino-3-hydroxypyridine, which can simplify purification.
-
The Role of Triethylamine: While other bases can be used, triethylamine is effective, inexpensive, and easily removed during the work-up and concentration steps due to its volatility.
-
Solvent Selection: THF is an excellent choice as it readily dissolves both the polar starting material and the less polar Boc₂O, creating a homogeneous reaction environment.[7]
Troubleshooting Common Issues:
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after 18 hours, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. However, be aware that DMAP is toxic and must be handled with care.
-
Formation of an O-Boc Side Product: While N-acylation is significantly faster and more favorable than O-acylation for this substrate under basic conditions, over-protection is a theoretical possibility. Sticking to the recommended stoichiometry and avoiding excessively harsh conditions minimizes this risk. If detected, it can often be separated by column chromatography.
-
Purification Difficulties: If the product oils out instead of solidifying, attempt trituration with cold hexanes or diethyl ether to induce crystallization. If this fails, column chromatography is the most reliable purification method.
Visualizing the Workflow
The following diagram illustrates the complete process from initial setup to the final, validated product.
Caption: Step-by-step synthesis and validation workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. rsc.org [rsc.org]
reaction conditions for "tert-Butyl (3-hydroxypyridin-2-yl)carbamate" formation
Abstract
This document provides a comprehensive guide for the synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a valuable intermediate in pharmaceutical and medicinal chemistry research. The protocol details the chemoselective N-protection of 2-amino-3-hydroxypyridine using di-tert-butyl dicarbonate (Boc₂O). We will delve into the mechanistic rationale for this transformation, provide a robust, step-by-step experimental procedure, and include expected characterization data for product validation. This guide is intended for researchers in organic synthesis, drug discovery, and process development.
Introduction and Scientific Rationale
The protection of amine functionalities is a cornerstone of modern organic synthesis, preventing unwanted side reactions during subsequent chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[1][2]
The synthesis of this compound involves the selective acylation of the amino group of 2-amino-3-hydroxypyridine. The starting material possesses two nucleophilic sites: the C2-amino group and the C3-hydroxyl group. However, the amino group is significantly more nucleophilic than the phenolic hydroxyl group, allowing for high chemoselectivity under controlled reaction conditions. The use of a non-nucleophilic base, such as triethylamine (Et₃N), facilitates the reaction by neutralizing the proton released from the amine upon acylation, driving the equilibrium towards product formation.
Reaction Scheme:
Mechanistic Pathway
The N-Boc protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a transient tetrahedral intermediate.[2]
-
Intermediate Collapse: The tetrahedral intermediate collapses, eliminating the unstable tert-butyl carbonate anion as a leaving group.
-
Deprotonation & Decomposition: The added base (triethylamine) deprotonates the positively charged nitrogen atom, yielding the neutral N-Boc protected product. The tert-butyl carbonate leaving group subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated by the triethylammonium salt to form tert-butanol.[2]
It is critical to ensure the reaction vessel is not sealed, as the evolution of CO₂ gas can cause a dangerous pressure buildup.
Experimental Protocol
This protocol is adapted from a procedure described in patent literature, providing a reliable method for the target compound's synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Amino-3-hydroxypyridine | 110.11 | 1.00 g | 9.08 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.18 g | 10.0 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.39 mL | 10.0 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - | - |
| Saturated aq. NaCl (Brine) | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.00 g, 9.08 mmol).
-
Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base and Reagent Addition: To the stirred solution, add triethylamine (1.39 mL, 10.0 mmol), followed by the portion-wise addition of di-tert-butyl dicarbonate (2.18 g, 10.0 mmol) over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Quenching and Extraction: After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dissolve the resulting residue in ethyl acetate (25 mL) and wash with saturated aqueous sodium chloride (brine, 2 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₄N₂O₃[3]
-
Molecular Weight: 210.23 g/mol [3]
-
Melting Point: 129-131 °C
-
¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H), 8.01 (s, 1H), 7.82 (d, J=4.4 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 6.95 (dd, J=8.0, 4.4 Hz, 1H), 1.51 (s, 9H).
Troubleshooting and Safety Precautions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time and monitor by TLC until starting material is consumed. |
| Loss of product during work-up. | Ensure pH is not acidic during aqueous wash to prevent premature deprotection. Be careful during recrystallization to avoid excessive loss. | |
| Impure Product | Presence of unreacted Boc₂O. | Wash the organic layer with a dilute, cold aqueous solution of sodium bicarbonate. |
| O-acylation side product. | While unlikely, purification by column chromatography (silica gel, Hexane/EtOAc gradient) can separate N- and O-acylated isomers. |
Safety:
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
The reaction evolves carbon dioxide gas. Do not perform this reaction in a sealed vessel.
References
The Strategic Role of tert-Butyl (3-hydroxypyridin-2-yl)carbamate in the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors
For Immediate Release
[City, State] – January 4, 2026 – In the landscape of targeted cancer therapy and autoimmune disease treatment, the development of potent and selective Bruton's tyrosine kinase (BTK) inhibitors stands as a significant achievement. A key building block that has facilitated the synthesis of these complex molecules is tert-Butyl (3-hydroxypyridin-2-yl)carbamate . This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate in the synthesis of next-generation BTK inhibitors, complete with scientific rationale and detailed protocols.
Introduction: The Critical Role of BTK in Disease and the Rationale for Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, activation, proliferation, and survival of B-lymphocytes.[2] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this signaling pathway is dysregulated, leading to uncontrolled cancer cell growth.[1] Furthermore, BTK is involved in the signaling of other immune cells, implicating it in inflammatory and autoimmune diseases.[3]
BTK inhibitors function by blocking the enzyme's activity, thereby disrupting the aberrant signaling and inducing apoptosis (programmed cell death) in malignant B-cells.[1] The first-generation BTK inhibitor, ibrutinib, demonstrated remarkable efficacy; however, the development of next-generation inhibitors aims to improve selectivity and reduce off-target effects. Many of these advanced inhibitors feature a pyridine or pyrimidine core, highlighting the importance of versatile building blocks like this compound.
The BTK Signaling Cascade: A Target for Therapeutic Intervention
The activation of the B-cell receptor initiates a cascade of intracellular events heavily reliant on BTK. Understanding this pathway is fundamental to appreciating the mechanism of BTK inhibitors.
Figure 1: Simplified diagram of the BTK signaling pathway.
The Synthetic Utility of this compound
This compound serves as a strategically protected form of 2-amino-3-hydroxypyridine. The tert-butyloxycarbonyl (Boc) protecting group on the amino function is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This allows for the sequential and controlled introduction of this important pharmacophore into a larger molecule. The 3-hydroxy group provides a key interaction point within the kinase binding pocket of BTK, often forming a crucial hydrogen bond.
The 2-amino-3-hydroxypyridine moiety is a valuable fragment in medicinal chemistry due to its ability to act as a hinge-binder in kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form hydrogen bonds with the backbone of the kinase hinge region, while the hydroxyl group can interact with nearby amino acid residues, enhancing binding affinity and selectivity.
Application Protocol: Synthesis of a Pyridine-Based BTK Inhibitor Intermediate
This section details a representative synthetic protocol for the utilization of this compound in the construction of a core intermediate for a potent, covalent BTK inhibitor. The following protocol is a composite based on established synthetic strategies for pyridine-based kinase inhibitors.
Synthesis of a Key Intermediate
The following workflow outlines the synthesis of a key intermediate where the 2-amino-3-hydroxypyridine moiety is coupled to a pyrimidine core, a common scaffold in many BTK inhibitors.
Figure 2: General synthetic workflow for a pyridine-based BTK inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)oxy)pyridin-2-yl)carbamate
-
Rationale: This step involves a nucleophilic aromatic substitution where the hydroxyl group of the protected aminopyridine displaces a chlorine atom on the pyrimidine ring. The Boc group ensures that the amino group does not interfere with the reaction.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,4-dichloro-5-fluoropyrimidine (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
-
Step 2: Suzuki Coupling
-
Rationale: A palladium-catalyzed Suzuki coupling is employed to introduce a substituted aryl group at the 2-position of the pyrimidine ring. This aryl group is often designed to occupy a specific pocket in the BTK active site.
-
Procedure:
-
In a reaction vessel, combine the product from Step 1 (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).
-
Add a suitable base, for example, aqueous sodium carbonate solution (2 M, 3.0 eq).
-
Add a solvent system, typically a mixture of toluene and ethanol.
-
Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Step 3: Boc Deprotection
-
Rationale: The Boc protecting group is removed under acidic conditions to liberate the free amino group, which is necessary for the final coupling step.
-
Procedure:
-
Dissolve the product from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base and extracted.
-
Step 4: Formation of the Covalent Warhead
-
Rationale: For covalent BTK inhibitors, an electrophilic "warhead," typically an acrylamide, is introduced. This group forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.
-
Procedure:
-
Dissolve the deprotected amine from Step 3 in an aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield the target BTK inhibitor.
-
Data Summary and Characterization
The successful synthesis of the target BTK inhibitor should be confirmed by a suite of analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the pyridine and pyrimidine rings, the acrylamide vinyl protons, and any substituents on the aryl moiety. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the target compound. |
| HPLC | A single major peak indicating the purity of the final compound (typically >95%). |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of advanced BTK inhibitors. Its strategic use allows for the efficient and controlled construction of complex heterocyclic scaffolds that are central to the activity of these targeted therapies. The protocols and rationale presented herein provide a solid foundation for researchers in the field to design and synthesize novel BTK inhibitors with improved pharmacological profiles. The continued exploration of such key intermediates will undoubtedly fuel further innovation in the development of targeted treatments for a range of debilitating diseases.
References
Application Notes and Protocols for Cross-Coupling Reactions with tert-Butyl (3-hydroxypyridin-2-yl)carbamate Derivatives
Introduction: The Strategic Value of the 2-Amino-3-hydroxypyridine Scaffold
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Among the myriad of substituted pyridines, the 2-amino-3-hydroxypyridine motif represents a particularly valuable scaffold. The adjacent amino and hydroxyl groups offer rich opportunities for hydrogen bonding interactions with biological targets and serve as versatile handles for further synthetic elaboration. Protecting the 2-amino group as a tert-butoxycarbonyl (Boc) carbamate yields tert-butyl (3-hydroxypyridin-2-yl)carbamate, a stable, readily handled intermediate.
However, to unlock the full potential of this scaffold in drug discovery programs, particularly for the construction of complex biaryl and heteroaryl structures, efficient and regioselective methods for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation are paramount. Palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, provide the most robust platform for achieving these transformations.[1]
This comprehensive guide provides detailed application notes and field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions utilizing a key halogenated derivative: tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate . This substrate allows for precise functionalization at the C5 position of the pyridine ring, a common strategy in the diversification of lead compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying scientific rationale—the causality behind the choice of catalysts, ligands, and conditions—to ensure reproducible success and facilitate intelligent troubleshooting.
PART 1: Synthesis of the Key Precursor: tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
Before embarking on cross-coupling, a reliable supply of the halogenated starting material is essential. The target compound is synthesized in a straightforward, two-step sequence from commercially available 2-amino-5-bromopyridin-3-ol.
Workflow for Precursor Synthesis
Caption: Synthesis of the key cross-coupling precursor.
Protocol 1: Synthesis of tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
This procedure details the N-Boc protection of 2-amino-5-bromopyridin-3-ol, a critical step to modulate the reactivity of the amino group and prevent side reactions during subsequent palladium-catalyzed couplings.[2]
Materials:
-
2-Amino-5-bromopyridin-3-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-amino-5-bromopyridin-3-ol (1.0 eq). Dissolve or suspend it in dichloromethane (approx. 0.1 M concentration).
-
Addition of Base: Add triethylamine (1.5 eq) to the mixture and stir at room temperature for 10 minutes.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred mixture. The reaction is typically exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography to yield pure tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate as a solid.[2]
PART 2: Palladium-Catalyzed Cross-Coupling Protocols
With the brominated precursor in hand, a variety of cross-coupling reactions can be employed to install diverse functionalities at the C5 position. The following sections provide detailed protocols for three of the most powerful and widely used transformations.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[3] For complex substrates, a two-step sequence involving an initial Miyaura borylation of the aryl halide followed by the Suzuki coupling can be advantageous, as seen in the process development for the drug Lorlatinib.[2][4] This approach avoids potential issues with the stability of the pyridine boronic acid and can suppress homocoupling side reactions.[4]
Workflow for Two-Step Suzuki-Miyaura Coupling
Caption: Two-step Suzuki-Miyaura coupling workflow.
Protocol 2a: Miyaura Borylation of tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
Scientific Rationale: This step converts the robust but less reactive aryl bromide into a more reactive boronate ester. The use of a palladium catalyst with a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is standard for this transformation, as it forms a stable and active catalytic species. Potassium acetate (KOAc) is a mild base sufficient to facilitate the catalytic cycle.
Materials:
-
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting bromide (typically 4-16 hours).
-
Work-up and Isolation: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude boronate ester is often used directly in the next step without further purification.
Protocol 2b: Suzuki Coupling with the Boronate Ester Intermediate
Scientific Rationale: The generated boronate ester is coupled with an aryl or heteroaryl halide. To mitigate the formation of homocoupled byproducts from the boronate ester, a slow addition of the ester to the reaction mixture containing the coupling partner and catalyst is a proven strategy.[4] Cesium fluoride (CsF) or potassium carbonate (K₂CO₃) are effective bases for activating the boronate ester for transmetalation to the palladium center.
Materials:
-
Crude pyridine boronate ester from Protocol 2a
-
Aryl or heteroaryl halide (e.g., bromide or iodide, 1.0 eq relative to the boronate ester)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a similar Pd(0) source
-
Cesium fluoride (CsF) or Potassium Carbonate (K₂CO₃)
-
Toluene and water (e.g., 4:1 mixture)
-
Syringe pump (optional, for slow addition)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., CsF, 2.0 eq). Add the toluene/water solvent mixture.
-
Degassing: Degas the mixture thoroughly by bubbling with argon or nitrogen for 20-30 minutes.
-
Slow Addition: Dissolve the crude pyridine boronate ester in toluene. Add this solution dropwise to the heated (reflux, ~100-110 °C) reaction mixture over several hours using a syringe pump. This is the critical step to minimize homocoupling.[4]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux until the reaction is complete as judged by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired 5-aryl/heteroaryl product.
| Parameter | Condition | Rationale |
| Substrate | tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Precursor for C5 functionalization. |
| Borylation Reagent | Bis(pinacolato)diboron (B₂(pin)₂) | Stable, common source of boron for Miyaura borylation. |
| Borylation Catalyst | Pd(dppf)Cl₂ (3 mol%) | Efficient and stable catalyst for borylation of aryl halides. |
| Borylation Base | KOAc | Mild base, sufficient for the borylation catalytic cycle. |
| Coupling Partner | Aryl/Heteroaryl Halide (Br, I) | Electrophilic partner for the Suzuki coupling. |
| Coupling Catalyst | Pd(PPh₃)₄ (5 mol%) | Common and effective Pd(0) catalyst for Suzuki couplings. |
| Coupling Base | CsF or K₂CO₃ (aq) | Activates the boronate ester for transmetalation. |
| Solvent | Dioxane (Borylation), Toluene/H₂O (Coupling) | Anhydrous conditions for borylation; aqueous base for coupling. |
| Temperature | 80-100 °C (Borylation), Reflux (Coupling) | Provides sufficient thermal energy for catalytic turnover. |
| Key Technique | Slow addition of boronate ester | Minimizes homocoupling side reactions.[4] |
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a powerful means to install alkyne functionalities, which are versatile handles for further chemistry, including click reactions, cyclizations, and reductions. The reaction couples a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper(I).[5] The conditions presented here are adapted from successful protocols for the coupling of 2-amino-3-bromopyridines.
Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling.
Protocol 3: Sonogashira Coupling of tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
Scientific Rationale: The classic Sonogashira mechanism involves two interconnected catalytic cycles. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then transmetalates with the Pd(II)-aryl complex, and subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst. An amine base like triethylamine often serves as both the base and a solvent.
Materials:
-
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq). Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Addition of Reagents: To the catalyst mixture, add tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the 5-alkynylpyridine derivative.
| Parameter | Condition | Rationale |
| Substrate | tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Aryl bromide coupling partner. |
| Coupling Partner | Terminal Alkyne (R-C≡CH) | Provides the sp-hybridized carbon component. |
| Pd Catalyst | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) | In situ formation of an active Pd(0) species. |
| Co-catalyst | Copper(I) Iodide (CuI) (5 mol%) | Facilitates the formation of copper acetylide, accelerating transmetalation. |
| Base | Triethylamine (Et₃N) | Deprotonates the alkyne and neutralizes HBr formed. |
| Solvent | DMF | Aprotic polar solvent, good for solubilizing reagents. |
| Temperature | 80-100 °C | Ensures a reasonable reaction rate. |
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The key to success with challenging substrates like functionalized pyridines is the use of modern, sterically hindered, and electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Protocol 4: Buchwald-Hartwig Amination of tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
Scientific Rationale: This protocol employs a modern palladium precatalyst, such as RuPhos Pd G3. These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species in situ. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine nucleophile and facilitate the catalytic cycle. LiHMDS is particularly useful for substrates with acidic protons (like the 3-hydroxyl group) as it is less likely to cause deprotonation of the substrate itself.
Materials:
-
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
-
Amine (primary or secondary, 1.2 eq)
-
RuPhos Pd G3 precatalyst (or similar, e.g., XPhos Pd G3)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene or 1,4-Dioxane, anhydrous
-
Glovebox or Schlenk line technique
-
Sealed reaction tube
Step-by-Step Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (1.0 eq), the amine (1.2 eq), the base (NaOtBu or LiHMDS, 1.4 eq), and the RuPhos Pd G3 precatalyst (0.02 eq) to a sealable reaction tube equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene or dioxane to the tube.
-
Sealing and Heating: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting bromide is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.
-
Extraction: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired 5-amino-substituted pyridine.
| Parameter | Condition | Rationale |
| Substrate | tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Aryl bromide electrophile. |
| Coupling Partner | Primary or Secondary Amine | Nitrogen nucleophile. |
| Pd Catalyst | RuPhos Pd G3 (2 mol%) | Air-stable precatalyst that reliably generates active Pd(0). RuPhos ligand is excellent for coupling secondary amines. |
| Base | NaOtBu or LiHMDS (1.4 eq) | Strong, non-nucleophilic base required for amine deprotonation. LiHMDS is compatible with acidic protons. |
| Solvent | Toluene or Dioxane, anhydrous | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Standard temperature range for Buchwald-Hartwig aminations. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the catalyst. |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust and versatile toolkit for the functionalization of the this compound scaffold via its 5-bromo derivative. By leveraging the power of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can rapidly access a wide diversity of analogues for structure-activity relationship (SAR) studies. The emphasis on modern catalyst systems and techniques, such as the use of precatalysts and slow-addition methods, addresses common challenges associated with pyridine substrates and aims to maximize reaction efficiency and reproducibility. As catalyst technology continues to evolve, even more challenging transformations on this and related scaffolds will undoubtedly become accessible, further empowering the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2 | Benchchem [benchchem.com]
- 3. 4-Amino-5-bromopyridin-3-ol | Benchchem [benchchem.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of tert-Butyl (3-hydroxypyridin-2-yl)carbamate to yield 2-amino-3-hydroxypyridine. The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in modern organic synthesis, valued for its stability in a wide range of conditions and its facile, orthogonal removal under acidic treatment.[1][2][3][4] The resulting product, 2-amino-3-hydroxypyridine, is a valuable building block in the synthesis of pharmaceuticals and other complex molecules.[5][6] This document delves into the underlying reaction mechanism, offers two robust, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), presents a comparative analysis of these methods, and provides practical troubleshooting advice to ensure successful execution by researchers and drug development professionals.
Mechanistic Rationale: The Chemistry of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is an acid-catalyzed process predicated on the formation of the highly stable tert-butyl cation.[3] The reaction proceeds through a well-established, multi-step mechanism that ensures high efficiency and clean conversion.[1][7][8]
The key mechanistic steps are:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the carbonyl group, making it a better leaving group.[1][7][8]
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This heterolytic cleavage is the rate-determining step and is driven by the formation of the stable tertiary carbocation, the tert-butyl cation. This process also generates an unstable carbamic acid intermediate.[1][3][7]
-
Decarboxylation: The carbamic acid intermediate spontaneously and rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[7][8] This irreversible step drives the reaction to completion. Note: Due to the evolution of CO₂, these reactions must be performed in an open or vented system.[1][7]
-
Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amino group of 2-amino-3-hydroxypyridine is immediately protonated, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[7] This salt is often the isolated product, which is typically more stable and crystalline than the free base.
A potential side reaction, though less common with this substrate, is the alkylation of other nucleophilic sites by the liberated tert-butyl cation.[9][10] This can be mitigated by using scavengers, but for most standard deprotections of this type, it is not necessary.
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols: A Step-by-Step Guide
The following protocols are standardized procedures for the deprotection of this compound. Reaction progress should be diligently monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion of the starting material.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and generally rapid, making it a first-choice procedure for many chemists.[1][11][12]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until the temperature equilibrates to 0 °C.
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common and effective mixture is 25% TFA in DCM (v/v).[11]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM as eluent). The starting material (Boc-protected) will have a higher Rf value than the polar product (amine salt or free base). The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Isolation:
-
Once complete, concentrate the reaction mixture to dryness using a rotary evaporator to remove the DCM and excess TFA.
-
To isolate the free amine: Carefully redissolve the residue in DCM or ethyl acetate and wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield 2-amino-3-hydroxypyridine.
-
To isolate the TFA salt: After initial concentration, dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the salt.[12] Collect the solid by filtration and dry under vacuum.
-
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative, particularly when the direct isolation of the hydrochloride salt is desired, which is often more stable and easier to handle.[10][13][14]
Materials and Reagents:
-
This compound
-
1,4-Dioxane, anhydrous grade
-
4.0 M HCl solution in 1,4-Dioxane (commercially available)
-
Diethyl ether (anhydrous)
-
Round-bottom flask, magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.2–0.5 M).
-
Acid Addition: To the stirred solution at room temperature, add the 4.0 M HCl solution in 1,4-dioxane (5-10 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 2-16 hours. In many cases, the hydrochloride salt of the product will precipitate out of the solution during the reaction.[13]
-
Monitoring (Self-Validation): Check for the disappearance of the starting material by TLC as described in Protocol 1.
-
Work-up and Isolation:
-
Upon completion, if a precipitate has formed, collect the solid product directly by vacuum filtration.
-
Wash the collected solid with a small amount of cold 1,4-dioxane or diethyl ether to remove any soluble impurities.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. Add anhydrous diethyl ether to the resulting residue to induce precipitation of the hydrochloride salt.
-
Dry the isolated solid under vacuum to yield 2-amino-3-hydroxypyridine hydrochloride.
-
Figure 2: General experimental workflow for Boc deprotection.
Comparative Analysis and Strategic Considerations
The choice between TFA and HCl is often dictated by the specific requirements of the subsequent synthetic steps, the desired final product form, and laboratory resources.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4.0 M Hydrogen Chloride in Dioxane |
| Typical Reaction Time | 1–3 hours | 2–16 hours |
| Work-up Complexity | Higher (requires neutralization for free base) | Lower (often direct precipitation of HCl salt) |
| Product Form | TFA salt or free base | HCl salt |
| Key Advantages | Fast reaction times; strong dissolving power of DCM. | Direct formation of stable HCl salt; commercially available reagent.[13][14] |
| Potential Issues | TFA is corrosive and can be difficult to remove completely. | Dioxane is a peroxide-former; reaction can be slower. |
Expert Insights:
-
Product Stability: The resulting 2-amino-3-hydroxypyridine, particularly as its hydrochloride salt, is generally a stable solid. The free base may be more susceptible to air oxidation over time, so storage of the salt form under an inert atmosphere is recommended for long-term stability.
-
Downstream Compatibility: If the next step in your synthesis is sensitive to trace amounts of TFA, the HCl method is preferable. The hydrochloride salt is often directly usable in subsequent reactions, such as amide couplings or diazotizations.
-
Safety: Both TFA and concentrated HCl solutions are highly corrosive and should be handled with extreme care inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid. 2. Short reaction time. 3. Low reaction temperature. | 1. Add another 1-2 equivalents of the acidic reagent. 2. Extend the reaction time, continuing to monitor by TLC. 3. Allow the reaction to proceed at room temperature if performed at 0 °C. |
| Product Difficult to Isolate | 1. Product salt is hygroscopic. 2. Product is highly soluble in the work-up solvents. | 1. Handle the product quickly in a dry environment or glovebox. 2. For precipitation, use a less polar solvent (e.g., hexane, pentane) in addition to diethyl ether. Ensure complete removal of the reaction solvent first. |
| Unexpected Side Products | 1. Substrate contains other acid-labile groups. 2. t-Butylation of the pyridine ring or hydroxyl group. | 1. Consider a milder deprotection method if orthogonality is an issue.[9] 2. Add a scavenger like anisole or thioanisole (1-2 eq) to the reaction mixture to trap the tert-butyl cation.[10] |
Conclusion
The acid-catalyzed deprotection of this compound is a reliable and high-yielding transformation critical for accessing the versatile 2-amino-3-hydroxypyridine intermediate. Both TFA in DCM and HCl in dioxane represent robust and scalable methods to achieve this conversion. By understanding the underlying mechanism and carefully selecting the protocol that best fits the overall synthetic strategy, researchers can confidently and efficiently perform this essential deprotection step.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for the large-scale production of tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a valuable intermediate in pharmaceutical development. The protocol first outlines the synthesis of the precursor, 2-amino-3-hydroxypyridine, via the catalytic hydrogenation of 2-hydroxy-3-nitropyridine. This is followed by a detailed procedure for the selective N-tert-butoxycarbonylation (Boc) of 2-amino-3-hydroxypyridine. This document provides in-depth procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure successful and safe implementation in a research and development or manufacturing setting.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the Boc protecting group on the amino functionality allows for selective reactions at other positions of the pyridine ring, making it an indispensable intermediate for the development of novel therapeutics. The demand for efficient and scalable synthetic routes to this compound is therefore of high importance to the pharmaceutical industry.
This application note provides a detailed, two-step protocol for the large-scale synthesis of this compound, commencing with the synthesis of the crucial precursor, 2-amino-3-hydroxypyridine.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
Part 1: Large-Scale Synthesis of 2-Amino-3-hydroxypyridine
The synthesis of 2-amino-3-hydroxypyridine can be achieved through multiple pathways, including those starting from furfural.[1][2] However, a common and effective method for large-scale production is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine using palladium on carbon (Pd/C) as a catalyst.[3][4][5] This method is often favored for its high yield and purity of the final product.[3]
Protocol: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
Materials
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (Example Scale) |
| 2-Hydroxy-3-nitropyridine | 15128-82-2 | 140.09 g/mol | 1.00 kg | 7.14 mol |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 100 g | - |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 10 L | - |
| Celite® | 61790-53-2 | - | As needed | - |
| Hydrogen (H₂) | 1333-74-0 | 2.02 g/mol | As needed | - |
Equipment
-
Large-scale hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature control.
-
Large filtration apparatus (e.g., Buchner funnel and flask).
-
Rotary evaporator.
-
Inert atmosphere (Argon or Nitrogen).
Procedure
-
Reactor Setup: Under an inert atmosphere (Argon), carefully charge the hydrogenation reactor with 2-hydroxy-3-nitropyridine (1.00 kg, 7.14 mol) and methanol (10 L).
-
Catalyst Addition: In a separate container, create a slurry of 10% Pd/C (100 g) in a small amount of methanol. Carefully add this slurry to the reactor. Caution: Palladium on carbon can be pyrophoric. Handle with care under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (typically 50-60 psi) and begin vigorous stirring. The reaction is exothermic; maintain the temperature between 25-35 °C using a cooling bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 12-24 hours. Completion can also be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Catalyst Filtration: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-3-hydroxypyridine as a solid.
-
Purification (if necessary): The crude product is often of high purity.[3] If further purification is required, it can be achieved by recrystallization from a suitable solvent system such as methanol/dichloromethane.[4]
Part 2: Large-Scale Synthesis of this compound
The second step involves the protection of the amino group of 2-amino-3-hydroxypyridine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[6][7][8]
Protocol: Boc Protection of 2-Amino-3-hydroxypyridine
Materials
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (Example Scale) |
| 2-Amino-3-hydroxypyridine | 16867-03-1 | 110.11 g/mol | 780 g | 7.08 mol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | 1.70 kg | 7.79 mol (1.1 equiv) |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.48 L | 10.62 mol (1.5 equiv) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 15 L | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-9 | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |
Equipment
-
Large reaction vessel with a mechanical stirrer, addition funnel, and temperature control.
-
Large separatory funnel.
-
Rotary evaporator.
Procedure
-
Dissolution: In the reaction vessel, dissolve 2-amino-3-hydroxypyridine (780 g, 7.08 mol) in dichloromethane (15 L).
-
Base Addition: Add triethylamine (1.48 L, 10.62 mol) to the solution and stir.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.70 kg, 7.79 mol) portion-wise to the stirred solution at room temperature. The addition may cause a slight exotherm. Maintain the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a large separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if a higher purity is required.
Safety and Handling
-
2-Hydroxy-3-nitropyridine: Handle with standard laboratory safety precautions.
-
Palladium on Carbon: Can be pyrophoric. Always handle in an inert atmosphere and avoid exposure to air when dry.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation is carried out in a well-ventilated area with appropriate safety measures.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid, toxic if inhaled, and causes skin and eye irritation.[9][10][11] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12][13]
-
Triethylamine and Dichloromethane: Volatile and harmful. Handle in a fume hood.
Workflow Visualization
References
- 1. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.dk [fishersci.dk]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. tcichemicals.com [tcichemicals.com]
The Strategic Utility of tert-Butyl (3-hydroxypyridin-2-yl)carbamate in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a cornerstone of medicinal chemistry, forming the structural core of numerous approved therapeutic agents. Among the vast arsenal of synthetic building blocks, tert-Butyl (3-hydroxypyridin-2-yl)carbamate has emerged as a strategic intermediate, particularly in the synthesis of kinase inhibitors. Its unique trifunctional nature—a pyridine ring, a hydroxyl group, and a protected amine—offers a versatile platform for the construction of complex, biologically active molecules.
The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality is central to the utility of this reagent. The Boc group is renowned for its stability across a wide spectrum of reaction conditions, yet it can be readily and selectively removed under mild acidic conditions. This orthogonality allows for the sequential and controlled functionalization of the pyridine scaffold, a critical aspect in the multi-step synthesis of drug candidates. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of pyrazolopyridine-based kinase inhibitors, and offers detailed protocols for its use.
Core Application: A Gateway to Pyrazolopyridine Kinase Inhibitors
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of drug development efforts.
This compound serves as a key precursor for the construction of the 1H-pyrazolo[3,4-b]pyridine core, a common framework for a variety of kinase inhibitors.[2] The strategic placement of the hydroxyl and protected amino groups on the pyridine ring facilitates a regioselective annulation to form the fused pyrazole ring system.
Case Study: Synthesis of IRAK-4 Inhibitor Scaffolds
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that acts as a critical signaling node in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. These pathways are central to the innate immune response, and their aberrant activation is linked to a range of inflammatory and autoimmune diseases. As such, the development of potent and selective IRAK-4 inhibitors is a significant therapeutic goal. Several pyrazolopyridine-based IRAK-4 inhibitors have been reported, and their synthesis often leverages the unique reactivity of 2-amino-3-hydroxypyridine derivatives.
The use of this compound in this context provides a distinct advantage. The Boc group ensures that the 2-amino functionality does not interfere with subsequent transformations until its planned removal, allowing for precise control over the synthetic route.
Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the synthesis of a key pyrazolopyridine intermediate from this compound. These protocols are based on established synthetic methodologies for this class of compounds.
Protocol 1: Synthesis of 2-(Boc-amino)-3-hydroxypyridine
The starting material, this compound, is typically synthesized from its parent amine, 2-amino-3-hydroxypyridine. This initial protection step is crucial for the subsequent synthetic transformations.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2-Amino-3-hydroxypyridine | 16867-03-1 | 110.11 g/mol | ≥98% | Major Chemical Supplier |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | ≥98% | Major Chemical Supplier |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | ≥99.9% | Major Chemical Supplier |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | ≥99.5% | Major Chemical Supplier |
Procedure:
-
To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Diagram of Synthetic Workflow:
Protocol 2: Synthesis of a Pyrazolopyridine Core
This protocol outlines a general method for the construction of the pyrazolo[3,4-b]pyridine ring system, a key step in the synthesis of many kinase inhibitors.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| This compound | 902835-93-2 | 210.23 g/mol | ≥98% | Major Chemical Supplier |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | ≥99.8% | Major Chemical Supplier |
| Hydrazine hydrate | 7803-57-8 | 50.06 g/mol | ≥98% | Major Chemical Supplier |
| Ethanol | 64-17-5 | 46.07 g/mol | ≥99.5% | Major Chemical Supplier |
Procedure:
-
Vilsmeier-Haack Reaction: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction leads to the formation of a chloro-aldehyde intermediate.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude chloro-aldehyde intermediate in ethanol.
-
Add hydrazine hydrate (2.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the formation of the pyrazolo[3,4-b]pyridine product by TLC or LC-MS.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography.
-
Boc Deprotection: The resulting Boc-protected pyrazolopyridine can be deprotected by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane to yield the free amine, which can be further functionalized.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate (CAS 902853-93-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and present a validated protocol to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
The synthesis is a standard N-protection reaction where the primary amino group of 2-amino-3-hydroxypyridine acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1] This reaction forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butoxycarbonyl group, which then decomposes into tert-butanol and carbon dioxide. A base is typically required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Caption: General mechanism for Boc protection of 2-amino-3-hydroxypyridine.
Q2: Why is the Boc protection of 2-aminopyridine derivatives sometimes challenging?
The nitrogen atom in aminopyridines is generally less nucleophilic than in aliphatic or even anilino amines.[2] This is due to the electron-withdrawing nature of the pyridine ring, which delocalizes the lone pair of electrons on the amino nitrogen, reducing its availability for nucleophilic attack. Consequently, the reaction can be sluggish or incomplete under conditions that would suffice for more reactive amines.[2] This necessitates careful selection of catalysts and reaction conditions to drive the synthesis to completion.
Q3: What are the roles of Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) in this reaction?
-
Triethylamine (TEA) is a non-nucleophilic base. Its primary role is to act as an acid scavenger, neutralizing the protons generated during the reaction. While it can increase the nucleophilicity of the substrate amine to some extent, it is not a potent catalyst.
-
4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. It reacts with Boc₂O to form a more reactive intermediate, tert-butoxycarbonylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the weakly nucleophilic 2-amino-3-hydroxypyridine. Therefore, DMAP is often used in catalytic amounts alongside a stoichiometric base like TEA to achieve high yields, especially with less reactive amines.[3]
Troubleshooting Guide: Improving Synthesis Yield
This section addresses the most common issues encountered during the synthesis.
Caption: A troubleshooting flowchart for low-yield synthesis.
Q4: My reaction has stalled, or the yield is very low. What are the probable causes and solutions?
Probable Cause 1: Reagent and Solvent Quality The primary culprit in many failed reactions is the quality of the reagents. Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can hydrolyze over time. The starting amine, 2-amino-3-hydroxypyridine, can degrade if not stored properly. Solvents must be anhydrous, as water will consume the Boc anhydride.
Solutions:
-
Verify Reagent Purity: Use a fresh bottle of Boc₂O or one that has been stored properly under an inert atmosphere. Confirm the purity of your 2-amino-3-hydroxypyridine via NMR or melting point.
-
Use Anhydrous Solvents: Use freshly dried solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3]
Probable Cause 2: Insufficient Activation As discussed, the 2-amino group is not highly nucleophilic.[2] Without sufficient activation, the reaction will be slow and incomplete.
Solutions:
-
Introduce a Catalyst: If you are only using a base like TEA, add a catalytic amount of DMAP (0.1 eq). This is often the most effective solution for sluggish reactions involving aminopyridines.[3]
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC. If it is proceeding slowly, allow it to stir longer at room temperature or gently heat to ~40°C.[4]
-
Alternative Conditions: Consider alternative coupling agents like EDCI/HOBT in the presence of a base, which can also facilitate the reaction.[5]
Q5: I am observing significant byproduct formation. How can I identify and minimize these?
Probable Cause 1: N,N-di-Boc Formation If an excess of Boc₂O is used or the reaction is run at elevated temperatures for too long, a second Boc group can be added to the carbamate nitrogen, forming a di-Boc protected byproduct.
Solutions:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of Boc₂O (e.g., 1.1-1.2 equivalents).
-
Control Temperature: Add the Boc₂O solution dropwise to the reaction mixture at 0°C to control the initial exotherm and maintain selectivity.
Probable Cause 2: O-Acylation The hydroxyl group at the 3-position is also a nucleophile and can react with Boc₂O to form an O-Boc carbonate ester. This is generally less favorable than N-acylation but can occur, especially under strongly basic conditions or with prolonged reaction times.
Solutions:
-
Prioritize N-Acylation Conditions: The standard conditions (DMAP/TEA) strongly favor N-acylation. Maintaining a controlled temperature (0°C to room temperature) helps maintain this selectivity.
-
Purification: If a minor amount of the O-acylated product forms, it can typically be separated from the desired N-acylated product by silica gel chromatography.
Q6: Purification of the final product is proving difficult. What are the best practices?
The product, this compound, has both a polar hydroxyl group and a non-polar tert-butyl group, which can sometimes lead to streaking on TLC or difficult separation during column chromatography.
Solutions:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. Wash the organic layer with a mild acid (e.g., 10% citric acid) to remove any remaining DMAP and TEA, followed by a wash with water and then brine.[6]
-
Chromatography Solvent System: A gradient elution on silica gel is often effective. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your product (e.g., up to 50-60% Ethyl Acetate in Hexanes).
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective alternative to chromatography. Try solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.[7]
Comparative Overview of Reaction Conditions
The choice of base and solvent significantly impacts reaction efficiency. The following table summarizes common conditions for Boc protection of aminopyridines.
| Starting Material | Reagent | Base(s) | Solvent | Time | Yield (%) | Reference |
| 2-Aminopyridine | (Boc)₂O | DMAP, TEA | Dichloromethane | 2 h | 90% | [3] |
| 3-Aminopyridine | (Boc)₂O | EDCI, HOBT, TEA | Dichloromethane | 1 h | 85% | [3] |
| General Amines | (Boc)₂O | (None - Catalyst Only) | Iodine (cat.) | Ambient | Good | [8] |
| General Amines | (Boc)₂O | (None - Solvent acts as catalyst) | HFIP | Ambient | Excellent | [8] |
Optimized Experimental Protocol
This protocol is based on a well-established method for the Boc protection of weakly nucleophilic aminopyridines.[3]
Materials:
-
2-amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
10% Aqueous Citric Acid Solution
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-3-hydroxypyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add DMAP (0.1 eq) and TEA (1.5 eq). Stir the solution at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve Boc₂O (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes as eluent).
-
Quenching & Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
10% aqueous citric acid (2x)
-
Deionized water (1x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Chromatographic Purification of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Welcome to the dedicated technical support guide for the chromatographic purification of tert-Butyl (3-hydroxypyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established scientific principles and practical laboratory experience.
I. Compound Characteristics
Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₀H₁₄N₂O₃[1] | --- |
| Molecular Weight | 210.23 g/mol [1] | --- |
| Topological Polar Surface Area (TPSA) | 71.5 Ų[2] | Indicates moderate polarity, suggesting suitability for both normal and reversed-phase chromatography. |
| LogP | 2.13[1] | Suggests a degree of lipophilicity, making reversed-phase chromatography a viable option. |
| Hydrogen Bond Donors | 2[1] | The presence of -OH and -NH groups can lead to interactions with silica gel. |
| Hydrogen Bond Acceptors | 4[1] | These sites can interact with protic solvents in the mobile phase. |
| pKa (predicted) | Pyridine nitrogen ~5-6 | The basicity of the pyridine ring can cause peak tailing on standard silica columns.[3] |
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound via chromatography.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing co-elution of my target compound with impurities during column chromatography. How can I improve the resolution?
Answer: Achieving good resolution is critical for obtaining high-purity material. Here’s a systematic approach to improving separation:
-
Optimize the Solvent System:
-
Normal-Phase Chromatography (Silica Gel): Start with a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound on a Thin Layer Chromatography (TLC) plate.[4] A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). If separation is poor, consider:
-
Changing the Polar Component: Substitute ethyl acetate with other solvents like dichloromethane (DCM) or a mixture of DCM/methanol.
-
Introducing a Gradient: A gradual increase in the polar solvent percentage during elution can help separate compounds with close Rf values.[5]
-
-
Reversed-Phase Chromatography (C18): For this moderately polar compound, reversed-phase HPLC can be effective.
-
Mobile Phase: A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive.
-
Additives: Incorporating a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape by protonating the pyridine nitrogen.[6]
-
-
-
Modify the Stationary Phase:
-
If you are using a standard C18 column and still face challenges, consider a stationary phase with different selectivity. Phenyl-hexyl or polar-embedded group (EPG) columns can offer alternative interactions for polar analytes.[4]
-
For normal-phase chromatography, if silica gel is causing issues, you might explore alumina (neutral or basic) or a bonded phase like diol.[4]
-
-
Adjust the pH of the Mobile Phase:
Issue 2: Significant Peak Tailing
Question: My chromatograms show significant peak tailing for this compound. What is causing this, and how can I fix it?
Answer: Peak tailing is a common issue when purifying basic compounds like pyridines on silica gel. It is often caused by strong interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[6]
Here are several strategies to mitigate peak tailing:
-
Use of a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%) can help.[4][6] These additives will preferentially interact with the active silanol sites, reducing their interaction with your target compound.
-
Deactivate the Silica Gel: Before loading your sample, you can flush the column with your eluent containing the basic additive (e.g., 1-2% TEA) to neutralize the acidic sites.[4]
-
Switch to a Different Stationary Phase:
Issue 3: Low Recovery of the Compound After Purification
Question: I'm experiencing a significant loss of my compound during the purification process. What are the potential causes and solutions?
Answer: Low recovery can be frustrating and costly. The cause can often be traced to compound instability on the stationary phase or irreversible adsorption.
-
Assess Compound Stability on Silica Gel:
-
2D TLC Analysis: Before running a column, perform a 2D TLC to check for on-plate degradation.[5]
-
Spot your crude sample on one corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
-
Interpretation: If your compound is stable, the spot will move diagonally. If new spots appear off the diagonal, it indicates degradation on the silica.[5]
-
-
Solutions for Instability:
-
If degradation is observed, switch to a less acidic or more inert stationary phase like end-capped silica, alumina, or a polymer-based resin.[3]
-
Work quickly and avoid letting the compound sit on the column for extended periods.
-
-
Check for Irreversible Adsorption:
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?
A1: A good starting point is a mixture of hexanes and ethyl acetate. Based on its polarity, a ratio in the range of 70:30 to 50:50 (Hexanes:Ethyl Acetate) would be a reasonable starting point for TLC analysis. Adjust the ratio to achieve an Rf value of 0.2-0.3 for your target compound.[4]
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
A2: Both techniques are viable. Normal-phase (silica gel) is often used for initial purification of crude reaction mixtures. Reversed-phase (C18) is excellent for achieving high purity, especially for final purification steps, and is generally more reproducible. Given the compound's moderate polarity, reversed-phase HPLC could provide excellent separation.
Q3: How do I prepare my sample for loading onto the column?
A3: Proper sample loading is crucial for good separation.
-
Wet Loading: Dissolve your sample in the minimum amount of your initial mobile phase solvent.[7] If the sample has poor solubility, you can use a slightly stronger solvent, but keep the volume to an absolute minimum to avoid band broadening.[7]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dry loading is recommended.[7] Dissolve your sample in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Q4: Can I use UV detection to monitor the fractions?
A4: Yes, the pyridine ring in this compound is a strong chromophore, making UV detection an effective method for monitoring the elution. A common wavelength for detection is 254 nm.[6]
IV. Experimental Workflows
Method Development for Flash Chromatography
Caption: A systematic workflow for developing a flash chromatography purification method.
Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
V. References
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 3
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from 5
-
Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Retrieved from 6
-
Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from 4
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from 7
-
ChemScene. (n.d.). This compound. Retrieved from 1
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from 2
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-protection of 2-amino-3-hydroxypyridine. Our goal is to provide actionable, causality-driven advice to help you optimize your reaction, maximize yield, and ensure the purity of your target compound.
Section 1: Understanding the Core Synthesis and Its Challenges
The synthesis of this compound is most commonly achieved via the reaction of 2-amino-3-hydroxypyridine with di-tert-butyl dicarbonate (Boc₂O).[1][2][3] While this appears to be a straightforward N-protection, the substrate itself presents a key challenge: it possesses two nucleophilic sites—the C2-amino group and the C3-hydroxyl group. This bifunctionality is the primary origin of the most common side products.
The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[4] The choice of base, solvent, temperature, and stoichiometry are all critical parameters that dictate the selectivity and outcome of the reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Q1: My TLC/LC-MS analysis shows a major, less polar side product with a mass of M+100 relative to my desired product. What is it and why did it form?
A: This is almost certainly the N,O-bis-Boc protected species , tert-Butyl (2-(tert-butoxycarbonylamino)pyridin-3-yl) carbonate.
-
Causality: This side product forms when both the C2-amino group and the C3-hydroxyl group react with Boc₂O. The hydroxyl group, while less nucleophilic than the amine, can be acylated, especially under forcing conditions. This is exacerbated by:
-
Excess Boc₂O: Using a significant excess of the acylating agent increases the statistical probability of a second reaction.
-
Strong Bases or Catalysts: Bases like DMAP (4-dimethylaminopyridine) are excellent acylation catalysts and can significantly accelerate the O-acylation of the hydroxyl group.[5][6]
-
Elevated Temperatures & Long Reaction Times: Providing more energy and time allows the less favorable O-acylation to proceed to a greater extent.
-
.
Q2: How can I prevent the formation of the N,O-bis-Boc side product?
A: Preventing di-protection requires careful control over reaction parameters to favor the more reactive amino group.
-
Control Stoichiometry: Limit the amount of Boc₂O to 1.05–1.1 equivalents. This provides a slight excess to drive the reaction to completion without leaving a large excess to react with the hydroxyl group.
-
Optimize Temperature: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless the reaction is exceptionally sluggish.
-
Judicious Use of Base: If using a strong base or catalyst like DMAP, consider using it in strictly catalytic amounts (e.g., 0.05 eq). Alternatively, a non-nucleophilic base like triethylamine (TEA) can be used.
-
Monitor Closely: Track the reaction progress by TLC or LC-MS every 30-60 minutes. Once the starting material is consumed, work up the reaction immediately to prevent the slower formation of the di-protected product.
Q3: My reaction is clean, but my yield is consistently low, with a significant amount of unreacted 2-amino-3-hydroxypyridine remaining. What are the likely causes?
A: Low conversion is typically due to poor reactivity or solubility issues.
-
Causality & Solutions:
-
Poor Solubility: 2-amino-3-hydroxypyridine can have limited solubility in common aprotic solvents like THF or Dichloromethane (DCM). A zwitterionic character can contribute to this.[7] Consider using a more polar solvent system, such as a mixture of THF and DMF, or even aqueous conditions with a suitable base.[5][8]
-
Insufficient Base: If the starting material is an acid salt (e.g., hydrochloride), you will need at least one equivalent of base to neutralize the salt before the reaction can proceed, plus the amount needed for the reaction itself. Ensure your base is not wet or degraded.
-
Inactive Boc₂O: Boc anhydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your reagent.
-
Q4: Are there any other potential side products I should be aware of?
A: While the N,O-bis-Boc species is the most common, other impurities can arise.
-
tert-Butyl (2-aminopyridin-3-yl) carbonate (O-acylation product): Though kinetically disfavored, some O-acylation may occur. This is more likely if the amine is protonated or sterically hindered, which is not the case here, but it remains a theoretical possibility.
-
Urea Derivatives: Under certain basic conditions, Boc₂O can lead to an isocyanate intermediate, which could react with the starting amine to form a urea byproduct.[9][10] This is generally a minor pathway but can occur with certain bases or at high temperatures.
-
N,N-di-Boc Product: The formation of a di-acylated amine, R-N(Boc)₂, is a known side reaction for primary amines, though it is less common than O-acylation in this specific substrate.[10]
Section 3: Visualizing Reaction & Troubleshooting Pathways
Primary and Side Reaction Mechanisms
The following diagram illustrates the desired reaction pathway leading to the mono-protected product and the competing pathway to the major side product.
Caption: Reaction pathways for mono- and di-protection.
Troubleshooting Workflow
Use this workflow to diagnose and resolve issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize selectivity for N-acylation and minimize the formation of the N,O-bis-Boc side product.
Materials:
-
2-amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per 1 g of starting material). Stir to dissolve as much of the solid as possible.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reagent Addition: In a separate flask, dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous THF. Add this solution to the reaction mixture dropwise via an addition funnel over 30 minutes. Maintain the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress every hour using TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel if necessary to remove any residual side products.
Section 5: Summary of Key Parameters and Side Products
The table below provides a quick reference for controlling the reaction outcome.
| Parameter | Recommendation | Rationale for Avoiding Side Products |
| Boc₂O Stoichiometry | 1.05–1.1 equivalents | Minimizes the availability of the reagent for the less reactive hydroxyl group, preventing di-acylation. |
| Temperature | 0 °C to Room Temperature | Low temperature increases the kinetic selectivity for the more nucleophilic amine over the hydroxyl group. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic bases that are less likely to catalyze O-acylation compared to DMAP. |
| Reaction Time | Monitor closely; quench upon completion (2-4h) | Prevents the slow, competing reaction at the hydroxyl site from proceeding after the primary reaction is finished. |
| Common Side Product | Chemical Name | Formation Cause |
| N,O-bis-Boc Adduct | tert-Butyl (2-(tert-butoxycarbonylamino)pyridin-3-yl) carbonate | Excess Boc₂O, high temperature, prolonged reaction time |
| Unreacted Starting Material | 2-amino-3-hydroxypyridine | Poor solubility, insufficient reagents, low temperature |
| Urea Derivative | 1-(3-hydroxypyridin-2-yl)-3-(tert-butyl)urea | Isocyanate formation, typically under harsh basic conditions |
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Deprotection of a Primary Boc Group under Basic Conditions. (2004) | Norma Jacqueline Tom | 10 Citations [scispace.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Welcome to the Technical Support Center for "tert-Butyl (3-hydroxypyridin-2-yl)carbamate". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this compound, particularly under acidic conditions commonly used for Boc group deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
The principal stability issue is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2] The Boc group is intentionally designed to be labile in acidic environments, which allows for the selective deprotection of the amine at the 2-position of the pyridine ring.[1] The reaction proceeds via hydrolysis of the carbamate, initiated by protonation of the carbonyl oxygen.[1][3] This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decomposes to the free amine (2-amino-3-hydroxypyridine) and carbon dioxide.[1][3]
Q2: How does the 3-hydroxypyridine core influence the deprotection reaction?
The pyridine ring itself is basic and will be protonated under acidic conditions.[4] This has two important consequences:
-
Acid Consumption: The pyridine nitrogen acts as a base, consuming at least one equivalent of the acid. Therefore, stoichiometric or even excess acid is required for the deprotection to proceed efficiently, as opposed to catalytic amounts.[5]
-
Solubility: The resulting pyridinium salt is often more soluble in polar solvents, which can affect the reaction medium and work-up procedure.
The 3-hydroxyl group is generally stable under standard Boc deprotection conditions. However, its nucleophilicity should be considered, especially if harsh conditions or prolonged reaction times are employed, which could lead to side reactions.[6]
Q3: What are the typical acidic reagents and conditions for removing the Boc group from this molecule?
Commonly used reagents include Trifluoroacetic acid (TFA) and hydrogen chloride (HCl), often as a solution in an organic solvent.[1][7] The choice of acid and solvent system allows for tuning the reaction rate and selectivity.
| Reagent | Typical Concentration & Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 4 hours | Highly effective and common. Volatile and corrosive. Work-up involves evaporation.[2][8] |
| HCl | 4 M solution in 1,4-Dioxane | 0 °C to Room Temp | 1 - 6 hours | Often provides the product as a stable HCl salt, which can be advantageous for purification and storage.[9] |
| HCl | Saturated solution in Ethyl Acetate (EtOAc) | 0 °C to Room Temp | 1 - 6 hours | A common alternative to the dioxane solution. |
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection follows a well-established pathway:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[1]
-
Cleavage: The tert-butyl-oxygen bond cleaves to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][10]
-
Decomposition: The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine.[1][3]
-
Salt Formation: In the acidic medium, the newly formed 2-amino group and the pyridine nitrogen are protonated, typically yielding a salt (e.g., trifluoroacetate or hydrochloride salt).[1]
Troubleshooting Guide
Problem 1: Incomplete or Slow Deprotection Reaction
-
Cause: Insufficient acid. The basic pyridine nitrogen consumes one equivalent of acid before catalysis of Boc removal can occur.[5]
-
Solution: Ensure at least 2-3 equivalents of acid are used. For reactions with TFA in DCM, using a high concentration (e.g., 50% v/v) is often effective.[8]
-
Cause: Poor quality of reagents. TFA is hygroscopic, and water can impede the reaction by reducing the effective acidity.[5]
-
Solution: Use a fresh, unopened bottle of TFA or HCl in dioxane. Ensure all glassware and solvents are anhydrous.
-
Cause: Low reaction temperature. While many deprotections work at 0 °C or room temperature, a sterically hindered or electronically deactivated substrate may require more energy.
-
Solution: Allow the reaction to stir longer at room temperature or warm it gently to 30-40 °C, while carefully monitoring for side product formation.
Problem 2: Formation of Unidentified Side Products
-
Cause: Alkylation by the tert-butyl cation. The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic sites on your molecule or in the solvent.[11][12] The 3-hydroxyl group or the amine product itself could be susceptible.
-
Solution: Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole (1-5% v/v).[1] These molecules readily trap the tert-butyl cation, preventing it from reacting with your product.
-
Cause: Degradation of the 3-hydroxypyridine ring. While generally stable, prolonged exposure to very strong acids and heat could lead to degradation.
-
Solution: Use the mildest conditions that afford complete deprotection. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating.
Problem 3: Difficulty with Product Isolation and Purification
-
Cause: The product is a highly polar salt. The resulting 2-amino-3-hydroxypyridine salt is often highly soluble in water and insoluble in many common organic solvents, making extraction difficult.
-
Solution 1 (Isolation as Salt): After removing the volatile acid (like TFA and DCM) under reduced pressure, triturate the residue with a non-polar solvent like diethyl ether or hexane.[1] The salt should precipitate and can be collected by filtration.
-
Solution 2 (Isolation as Free Base): After evaporating the reaction solvent and acid, dissolve the residue in a minimal amount of water or methanol. Carefully neutralize with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of ~8-9. The free base may precipitate or can be extracted with an organic solvent like ethyl acetate or a DCM/isopropanol mixture. Note that the free amine may be less stable than its salt form.
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol is a standard and generally effective method for removing the Boc group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).
-
If using a scavenger, add TIS (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq, or to make a 25-50% v/v solution) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes. A typical TLC system would be 10% Methanol in DCM. The product should have a significantly lower Rf value than the starting material.[9]
-
Once the starting material is consumed (typically 1-3 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue and stir or sonicate. The product salt should precipitate as a solid.
-
Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield the amine trifluoroacetate salt.
Protocol 2: Monitoring Reaction Progress by HPLC
For quantitative analysis, HPLC is the preferred method.[9]
HPLC Parameters (General Method):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV at 220 nm and 254 nm[9]
-
Sample Preparation: At various time points, withdraw a small aliquot (~5-10 µL) from the reaction, quench it in a vial containing a basic solution (e.g., saturated NaHCO₃ in methanol), dilute with the initial mobile phase composition, and inject.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Optimizing the Boc Protection of 2-Amino-3-Hydroxypyridine
Welcome to the technical support guide for the selective N-protection of 2-amino-3-hydroxypyridine using di-tert-butyl dicarbonate ((Boc)₂O). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this transformation. The primary challenge lies in achieving chemoselectivity, specifically the preferential acylation of the more nucleophilic amino group over the phenolic hydroxyl group.
Core Principles: Understanding the Reaction
The Boc protection of an amine involves its reaction with (Boc)₂O.[1] In the case of 2-amino-3-hydroxypyridine, two nucleophilic sites can potentially react: the C2-amino group and the C3-hydroxyl group.
-
Nucleophilicity: Generally, the amino group is a stronger nucleophile than the phenolic hydroxyl group, making N-acylation the kinetically favored process.
-
Side Reactions: However, under certain conditions—such as elevated temperatures, extended reaction times, or in the presence of highly activating catalysts—competing O-acylation can occur, leading to a mixture of products. Over-acylation can also lead to N,O-di-Boc or even N,N-di-Boc products.[2]
The key to optimization is to identify conditions that maximize the reactivity difference between the two functional groups.
The Role of Catalysts like DMAP
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates acylation reactions.[3][4][5] It reacts with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the amine.[5][6] While DMAP can dramatically increase reaction rates, it can also reduce selectivity by activating the system to a point where the less nucleophilic hydroxyl group reacts competitively.[6] Therefore, its use must be carefully considered.
Troubleshooting Guide
This section addresses common issues encountered during the Boc protection of 2-amino-3-hydroxypyridine in a practical, question-and-answer format.
Issue 1: Low yield or incomplete conversion of starting material.
-
Symptom: TLC or LC-MS analysis shows a significant amount of remaining 2-amino-3-hydroxypyridine after the expected reaction time.
-
Possible Cause 1: Insufficient Reagents. The stoichiometry of (Boc)₂O is critical. While a large excess can cause side reactions, an insufficient amount will lead to incomplete conversion.
-
Solution: Ensure you are using a slight excess of (Boc)₂O, typically 1.1–1.2 equivalents. Verify the purity of your (Boc)₂O, as it can degrade over time.
-
-
Possible Cause 2: Poor Solubility. The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.
-
Possible Cause 3: Low Substrate Reactivity. Some aminopyridines can be poor nucleophiles, leading to slow reactions.[9]
-
Solution: If the reaction is sluggish under standard conditions (e.g., with a non-nucleophilic base like triethylamine), consider adding a very small catalytic amount of DMAP (0.01–0.05 equivalents). Monitor the reaction closely for the formation of side products.
-
Issue 2: Poor chemoselectivity; significant formation of a byproduct.
-
Symptom: TLC shows two or more product spots, and LC-MS or NMR confirms the presence of an isomer or a di-protected species.
-
Possible Cause 1: O-Acylation. The most common byproduct is the O-Boc protected isomer. This is favored by conditions that increase the reactivity of the hydroxyl group or the acylating agent.
-
Solution 1: Lower the Temperature. Perform the reaction at 0 °C or even lower. This will favor the kinetically preferred N-acylation over the thermodynamically competitive O-acylation.
-
Solution 2: Avoid or Minimize DMAP. DMAP is a powerful catalyst that can significantly reduce selectivity.[6] Attempt the reaction first with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If a catalyst is necessary, use the smallest effective amount.
-
-
Possible Cause 2: Di-Protection (N,O-di-Boc). Formation of the di-protected product occurs when conditions are too forcing or a large excess of (Boc)₂O is used.
-
Solution: Carefully control the stoichiometry of (Boc)₂O to 1.1 equivalents. Run the reaction at a lower temperature and avoid strong catalysts.
-
Issue 3: Complex product mixture that is difficult to purify.
-
Symptom: Column chromatography yields overlapping fractions or impure product despite multiple attempts.
-
Possible Cause: The polarity of the desired N-Boc product, the O-Boc byproduct, and the N,O-di-Boc product can be very similar, making separation challenging.
-
Solution: The best approach is to optimize the reaction to form a single product, minimizing the need for difficult purification. If separation is unavoidable, use a high-resolution silica column and a shallow gradient elution system (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate).
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction and potential side reactions that must be controlled for a successful outcome.
Caption: Reaction pathways for the Boc protection of 2-amino-3-hydroxypyridine.
Experimental Protocols
Here we provide two detailed protocols: a standard starting point and an optimized procedure for maximizing N-selectivity.
Protocol 1: Standard Conditions
This protocol serves as a general starting point for the reaction.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration). Stir until the solid is fully dissolved.
-
Base: Add triethylamine (TEA, 1.5 eq).
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Optimized for High N-Selectivity
This protocol incorporates modifications to minimize side-product formation.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM, ~0.1 M concentration). Stir to dissolve.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base: Add diisopropylethylamine (DIPEA, 1.2 eq).
-
Reagent Addition: Add solid di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with the addition of water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparison of Protocols
| Parameter | Protocol 1: Standard | Protocol 2: Optimized | Rationale for Optimization |
| Temperature | Room Temperature | 0 °C to Room Temp. | Lower temperature enhances selectivity for the kinetically favored N-acylation. |
| (Boc)₂O (eq) | 1.2 | 1.1 | Reduces risk of di-protection. |
| Base | TEA (1.5 eq) | DIPEA (1.2 eq) | DIPEA is more sterically hindered, reducing potential side reactions. |
| Catalyst | None (DMAP optional) | None | Avoiding DMAP is crucial for maximizing N- vs. O-selectivity. |
| Expected Outcome | Good conversion, potential for mixed N/O products. | High selectivity for the N-Boc product, potentially slower reaction time. |
Optimization Workflow
Use this decision tree to troubleshoot and optimize your reaction systematically.
Caption: A systematic workflow for troubleshooting the Boc protection reaction.
Frequently Asked Questions (FAQs)
-
Q1: Why not use a base like sodium hydroxide? A: Using a strong, nucleophilic base like NaOH would deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide. This would strongly favor O-acylation, leading to the undesired product. A mild, non-nucleophilic organic base is required to act as a proton scavenger.[7]
-
Q2: Can I run this reaction without any solvent? A: Solvent-free reactions for Boc protection have been reported for some simple amines.[10] However, for a bifunctional substrate like 2-amino-3-hydroxypyridine, a solvent is crucial for controlling the reaction rate, ensuring homogeneity, and managing the reaction temperature to maintain selectivity.
-
Q3: How can I confirm the structure of my product and differentiate between the N-Boc and O-Boc isomers? A: Spectroscopic analysis is key. In ¹H NMR, the N-H proton of the starting material will disappear upon N-protection, and the chemical shifts of the aromatic protons will change. 2D NMR techniques like HMBC can show a correlation between the Boc carbonyl carbon and the protons on the pyridine ring (for N-Boc) or the adjacent aromatic proton (for O-Boc), confirming the site of acylation.
-
Q4: My starting material is a hydrochloride salt. How should I modify the protocol? A: If your amine is an HCl salt, you will need to add an additional equivalent of base to neutralize the salt before the reaction can proceed. Therefore, you would use at least 2.2 equivalents of DIPEA or TEA. Alternatively, you can perform a "free-basing" workup before the protection reaction by partitioning the salt between a mild aqueous base (like NaHCO₃) and an organic solvent, and then using the dried organic layer.[11]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Amine Protection / Deprotection [hi.bzchemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Troubleshooting the Deprotection of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Welcome to the technical support guide for the deprotection of tert-Butyl (3-hydroxypyridin-2-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who are working with this specific substrate and its conversion to the valuable building block, 2-amino-3-hydroxypyridine. This guide provides in-depth, experience-based answers to common challenges encountered during the pivotal Boc-deprotection step.
Introduction: The Chemistry at Hand
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its clean removal under acidic treatment.[1] The deprotection of this compound is a critical transformation, yet the molecule's unique structure—featuring a nucleophilic pyridine ring and an adjacent hydroxyl group—presents specific challenges that require more than a generic protocol. This guide addresses those nuances directly.
The fundamental mechanism involves protonation of the Boc group's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[2][3] This triggers the collapse of the carbamate into a stable tert-butyl cation, carbon dioxide, and the desired free amine.[4]
References
preventing side reactions with "tert-Butyl (3-hydroxypyridin-2-yl)carbamate"
Welcome to the technical support center for tert-Butyl (3-hydroxypyridin-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique ortho-arrangement of a Boc-protected amine and a phenolic hydroxyl group on a pyridine scaffold presents specific reactivity challenges. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you anticipate and overcome common side reactions, ensuring the success of your experiments.
Understanding the Core Reactivity
Before delving into specific issues, it's crucial to recognize the key functional sites of this compound and their inherent reactivity. The molecule's behavior is governed by the interplay between the Boc-protected amine (a sterically hindered, less-nucleophilic amine), the acidic hydroxyl group, and the electron-deficient pyridine ring.
Caption: Key reactive sites on the molecule.
-
Site A (Boc-Amine): Generally non-nucleophilic due to the electron-withdrawing carbamate and steric bulk. Its primary reaction is acid-catalyzed deprotection.
-
Site B (Hydroxyl): A phenolic hydroxyl group that is acidic and a potent nucleophile upon deprotonation. It is the primary site for O-alkylation and O-acylation.
-
Site C (Pyridine Nitrogen): A basic site that can be protonated or quaternized, altering the electronic properties of the entire ring system.
Troubleshooting Guide & FAQs
Acylation Reactions: The Challenge of Regioselectivity
Question 1: I am attempting to O-acylate the hydroxyl group with an acyl chloride/anhydride, but I'm getting a complex mixture, poor conversion, or reaction at the Boc-amine. How can I achieve clean and selective O-acylation?
Answer: This is a classic regioselectivity problem rooted in the competing nucleophilicity of the hydroxyl group and the amino group. While a free amine is typically more nucleophilic than a hydroxyl group[1][2][3], the Boc-protecting group significantly dampens the amine's reactivity. However, under basic or neutral conditions, competition can still occur. The most effective strategy is to exploit the difference in basicity between the amine and the pyridine nitrogen.
Core Insight: By running the reaction under acidic conditions, the more basic amino group becomes protonated and is effectively "switched off" as a nucleophile. This leaves the hydroxyl group as the primary site for acylation.[4]
Protocol for Selective O-Acylation:
-
Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like trifluoroacetic acid (TFA) or a mixture of dichloromethane (DCM) with a strong acid like perchloric acid.
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.5 equiv.) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting O-acyl product by column chromatography.
This method leverages the protonation of the amine to ensure that acylation occurs exclusively at the desired oxygen atom.[4]
Caption: Logic for achieving selective O-acylation.
Alkylation and Ether Synthesis
Question 2: I'm performing a base-mediated O-alkylation (Williamson ether synthesis) and have isolated an unexpected product where the Boc group has moved from the nitrogen to the oxygen. What is this side reaction and how can it be prevented?
Answer: You have observed a base-triggered N→O tert-butyloxycarbonyl (Boc) migration. This is a known, intramolecular rearrangement that can occur in systems with a nucleophilic oxygen atom proximal to a Boc-protected amine.
Mechanism:
-
A sufficiently strong base (e.g., NaH) deprotonates the phenolic hydroxyl group to form a highly nucleophilic alkoxide.
-
This alkoxide then attacks the carbonyl carbon of the Boc group intramolecularly.
-
This process proceeds through a cyclic transition state to transfer the Boc group from the nitrogen to the oxygen, generating a more stable amide anion.
-
This newly formed amide anion can then react with your alkylating agent, leading to undesired N-alkylation of the deprotected amine.
This migration provides a method to selectively N-alkylate the amine without protecting the hydroxyl group, but it is a significant side reaction if O-alkylation is the goal.[5]
Caption: Pathway of base-induced N→O Boc migration.
Prevention Strategies:
-
Protect the Hydroxyl Group First: Before attempting reactions involving strong bases, protect the hydroxyl group with an orthogonal protecting group (e.g., as a silyl ether like TBDMS or a benzyl ether). This physically prevents the formation of the alkoxide that initiates the migration.
-
Use Milder Basic Conditions: If possible for your desired transformation, use weaker bases like K₂CO₃ or Cs₂CO₃ instead of NaH. These may be less likely to promote the migration, although they may also be less effective for the desired O-alkylation.
Question 3: My Mitsunobu reaction for O-alkylation is failing or giving low yields. What are the common troubleshooting steps?
Answer: The Mitsunobu reaction is a powerful tool for converting alcohols to other functional groups with inversion of stereochemistry, but its success with heteroaromatic substrates can be sensitive to several factors.[6][7][8]
Troubleshooting the Mitsunobu Reaction
| Parameter | Potential Issue | Recommended Solution |
| Acidity of Nucleophile | The 3-hydroxypyridine may not be acidic enough (pKa > 13) to effectively protonate the betaine intermediate formed from DEAD/DIAD and PPh₃. This can lead to side reactions where the azodicarboxylate acts as the nucleophile.[6] | Use a more basic azodicarboxylate reagent like 1,1'-(azodicarbonyl)dipiperidine (ADDP), which forms a stronger base upon reaction with PPh₃.[6] |
| Order of Addition | Premixing the azodicarboxylate and phosphine before adding the alcohol and nucleophile can lead to side reactions. | The generally accepted order is to dissolve the alcohol (your substrate), the acidic nucleophile (the incoming group), and triphenylphosphine in an anhydrous solvent (like THF) first. Cool the solution to 0 °C and then add the azodicarboxylate (e.g., DEAD or DIAD) dropwise.[6] |
| Solvent | The polarity of the solvent can influence the equilibrium and reactivity of the reaction intermediates. | Anhydrous THF or diethyl ether are standard choices. Ensure the solvent is rigorously dried, as water will consume the reagents. |
| Workup | Triphenylphosphine oxide and the reduced hydrazine byproducts can be difficult to remove via chromatography. | Use polymer-supported triphenylphosphine (PS-PPh₃) to simplify purification through filtration. Alternatively, newer protocols with modified reagents that are more easily separated have been developed.[7] |
Boc Group Deprotection
Question 4: When I deprotect the Boc group using strong acid (TFA or HCl), I observe significant byproduct formation and decomposition. How can I achieve a cleaner deprotection?
Answer: The standard acidic deprotection of a Boc group proceeds via a mechanism that generates a reactive tert-butyl cation.[9][10] This cation is a potent electrophile and can cause side reactions, particularly by alkylating electron-rich aromatic rings or other nucleophilic sites in your molecule or solvent.
Prevention Strategy: Cation Scavengers The most effective way to prevent these side reactions is to add a "cation scavenger" to the reaction mixture. These are compounds that are more reactive towards the tert-butyl cation than your desired product.
Common Cation Scavengers:
-
Anisole
-
Thioanisole
-
Triethylsilane (TES)
-
Water (in small amounts)
Protocol for Clean Boc Deprotection:
-
Dissolve the Boc-protected substrate in an appropriate solvent (e.g., anhydrous DCM).
-
Add a cation scavenger (e.g., anisole or triethylsilane, 5-10% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid (e.g., trifluoroacetic acid [TFA], typically 20-50% in DCM, or a 4M solution of HCl in dioxane).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (usually 1-3 hours).
-
Remove the acid and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
The resulting amine salt can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.
Using a scavenger is crucial for substrates that are sensitive to acid-catalyzed side reactions or contain other nucleophilic functional groups.[9][11]
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Scale-Up of tert-Butyl (3-hydroxypyridin-2-yl)carbamate Production
Welcome to the technical support center for the synthesis and scale-up of tert-butyl (3-hydroxypyridin-2-yl)carbamate (CAS 902835-93-2)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and process development insights.
I. Overview of Synthetic Strategy & Key Scale-Up Checkpoints
The most common and industrially viable synthesis of this compound involves a two-step process starting from 2-amino-3-hydroxypyridine. This precursor is then protected with a tert-butoxycarbonyl (Boc) group. An alternative route involves the reduction of 2-hydroxy-3-nitropyridine to obtain the 2-amino-3-hydroxypyridine intermediate[2][3].
Successful scale-up of this process requires careful attention to several critical parameters at each stage. This guide will address potential issues in the synthesis of the precursor, the Boc protection reaction, and the final product purification.
Diagram: Synthetic Workflow & Critical Process Points
Caption: Key synthetic routes and critical scale-up stages.
II. Troubleshooting Guide & FAQs
Section 1: Synthesis of 2-Amino-3-hydroxypyridine Intermediate
This intermediate is pivotal, and its purity directly impacts the subsequent Boc protection step and the final product quality.
Q1: We are observing low yields and significant byproducts when synthesizing 2-amino-3-hydroxypyridine via the reduction of 2-hydroxy-3-nitropyridine. What are the likely causes and solutions?
A1: This is a common scale-up challenge related to the catalytic hydrogenation of a nitro group on an electron-rich pyridine ring.
-
Causality: The pyridine ring can be susceptible to over-reduction, especially under harsh hydrogenation conditions (high pressure, high temperature, or highly active catalysts)[4]. This can lead to the formation of piperidine derivatives or other undesired byproducts. The presence of both a hydroxyl and a nitro group can also lead to complex side reactions.
-
Troubleshooting & Solutions:
-
Catalyst Selection & Loading: Palladium on carbon (Pd/C) is a standard choice[2]. On a larger scale, ensure even catalyst distribution. Catalyst loading is critical; too high a loading can promote over-reduction. Start with a lower loading (e.g., 5-10 wt%) and optimize.
-
Hydrogen Pressure & Temperature Control: Avoid excessively high hydrogen pressures. Often, balloon pressure or slightly elevated pressures (1-4 atm) are sufficient[3]. Maintain a controlled temperature, as the reaction is exothermic. Runaway temperatures will lead to side reactions.
-
Solvent Choice: Methanol is a common solvent[2][3]. Ensure it is of high purity and dry, as water content can affect the reaction.
-
Chemoselective Methods: If over-reduction persists, consider alternative, more chemoselective reduction methods. Options include transfer hydrogenation with ammonium formate or using specific catalytic systems known for selective nitro group reduction in the presence of other reducible functionalities[4][5][6]. For instance, certain nickel-catalyzed hydrosilylation methods show excellent selectivity for nitro groups[6].
-
Q2: Our synthesis of 2-amino-3-hydroxypyridine from furfural derivatives results in a dark, impure product that is difficult to purify at scale. How can we improve this?
A2: Syntheses starting from furan derivatives often involve ring-opening and rearrangement reactions that can generate polymeric and colored impurities[7].
-
Causality: The reaction conditions, such as the concentration of acids and oxidants (like H₂O₂), and temperature control are crucial. Lack of precise control can lead to polymerization and degradation of intermediates[8].
-
Troubleshooting & Solutions:
-
Temperature Control: Maintain strict temperature control, especially during the addition of reagents like hydrogen peroxide, which should be done at low temperatures (e.g., 0-5 °C)[8].
-
pH Control: The pH of the reaction medium can significantly influence byproduct formation. Monitor and adjust the pH as specified in the protocol.
-
Work-up Procedure: An effective work-up is essential to remove colored impurities. Consider an extraction with a suitable organic solvent, followed by treatment with activated carbon to decolorize the solution before crystallization.
-
Crystallization Optimization: The final purification of 2-amino-3-hydroxypyridine often relies on crystallization. Experiment with different solvent systems (e.g., water, ethanol/water mixtures) to achieve optimal purity and crystal form for easy filtration on a larger scale.
-
Section 2: Boc Protection of 2-Amino-3-hydroxypyridine
The Boc protection step is critical for the final product structure. Challenges often relate to incomplete reactions, side reactions, and handling of reagents at scale.
Q3: The Boc protection of 2-amino-3-hydroxypyridine is sluggish and does not go to completion, even with an excess of Boc anhydride. What is the issue?
A3: The nucleophilicity of the amino group in 2-aminopyridines can be lower than that of aliphatic amines, potentially slowing down the reaction[9].
-
Causality: The electron-withdrawing nature of the pyridine ring reduces the electron density on the amino group. The adjacent hydroxyl group can also influence the reactivity through electronic effects or by interacting with reagents.
-
Troubleshooting & Solutions:
-
Base Selection: A suitable base is crucial. While triethylamine is common, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as a catalyst can enhance the reaction rate.
-
Solvent: Ensure the use of an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to avoid side reactions with the Boc anhydride[10].
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential byproduct formation at higher temperatures.
-
Reagent Addition: At scale, the addition of Boc anhydride should be controlled. If the reaction is exothermic, a slow, portion-wise, or solution-based addition is recommended.
-
Q4: We are observing the formation of a di-Boc protected byproduct. How can we prevent this?
A4: While less common for the amino group itself, the hydroxyl group could potentially be acylated under certain conditions, or other side reactions might be occurring.
-
Causality: Overly forcing conditions (high temperature, very strong base, or a large excess of Boc anhydride) might lead to undesired side reactions. It's also possible that impurities in the starting material are reacting.
-
Troubleshooting & Solutions:
-
Stoichiometry Control: Use a controlled amount of Boc anhydride (e.g., 1.05-1.2 equivalents). A large excess is often unnecessary and can lead to more complex purification.
-
Reaction Conditions: Revert to milder conditions—lower temperature and a less aggressive base.
-
Purity of Starting Material: Ensure the 2-amino-3-hydroxypyridine is of high purity before starting the Boc protection.
-
Section 3: Purification and Isolation of the Final Product
The final step determines the purity and physical properties of the active pharmaceutical ingredient (API) intermediate.
Q5: We are struggling with the crystallization of this compound. The product either oils out or forms very fine needles that are difficult to filter.
A5: Crystallization issues at scale are common and often require systematic optimization.
-
Causality: The choice of solvent, cooling rate, and presence of impurities can all affect crystallization behavior. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. Fine needles often result from rapid crystallization.
-
Troubleshooting & Solutions:
-
Solvent Screening: Conduct a systematic solvent screen to find an optimal system. A mixture of a good solvent (e.g., ethyl acetate, methanol) and an anti-solvent (e.g., hexanes, water) is often effective.
-
Controlled Cooling: Implement a slow, controlled cooling profile. A gradual temperature decrease allows for the growth of larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of pure crystalline product (seed crystals) at the saturation point to promote controlled crystal growth.
-
Agitation: The agitation rate can influence crystal size. Experiment with different stirring speeds to find the optimal balance that promotes crystal growth without causing excessive breakage.
-
Diagram: Troubleshooting Decision Tree for Boc Protection
Caption: Decision tree for troubleshooting the Boc protection step.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Nitro Reduction | ||
| Catalyst (Pd/C) Loading | 5-10 wt% | Higher loadings risk over-reduction of the pyridine ring[4]. |
| Hydrogen Pressure | 1-4 atm (or balloon) | High pressures can reduce selectivity[3]. |
| Temperature | 25-50 °C | The reaction is exothermic; maintain control to prevent side reactions. |
| Boc Protection | ||
| (Boc)₂O Stoichiometry | 1.05-1.2 equivalents | Excess reagent can lead to byproducts and purification challenges. |
| Base | Et₃N, DIPEA, DMAP (cat.) | Aminopyridines may require stronger bases or catalysts for efficient reaction[9]. |
| Temperature | 20-50 °C | Gentle heating can improve reaction rates for less nucleophilic amines. |
| Purification | ||
| Crystallization Cooling Rate | 5-10 °C / hour | Slow cooling promotes the growth of larger, more easily filterable crystals. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine via Hydrogenation
-
To a solution of 2-hydroxy-3-nitropyridine (1.0 eq) in methanol, add 10% Pd/C (5-10 wt% of the starting material)[3].
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), then introduce hydrogen gas (e.g., via a balloon or at a pressure of 1-4 atm).
-
Stir the mixture vigorously at room temperature overnight or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield 2-amino-3-hydroxypyridine[3].
Protocol 2: tert-Butoxycarbonylation (Boc Protection)
-
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in an appropriate solvent (e.g., THF or DCM).
-
Add a base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq). For sluggish reactions, a catalytic amount of DMAP (0.1 eq) can be included.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC/LCMS.
-
Perform an aqueous work-up: dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound[11].
III. References
-
Benchchem. (n.d.). 2-Amino-3-Hydroxypyridine | 16867-0-1. Retrieved from --INVALID-LINK--[7]
-
ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine synthesis. Retrieved from --INVALID-LINK--[3]
-
ChemicalBook. (n.d.). 2-Hydroxypyridine | 142-08-5. Retrieved from --INVALID-LINK--[12]
-
ChemScene. (n.d.). This compound | 902835-93-2. Retrieved from --INVALID-LINK--[1]
-
Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds. Retrieved from --INVALID-LINK--[13]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from --INVALID-LINK--[10]
-
Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from --INVALID-LINK--[4]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--[14]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from --INVALID-LINK--[5]
-
ResearchGate. (n.d.). How to synthesizer of 3-hydroxy pyridine?. Retrieved from --INVALID-LINK--[8]
-
RSC Publishing. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from --INVALID-LINK--[11]
-
RSC Publishing. (n.d.). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Retrieved from --INVALID-LINK--[6]
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from --INVALID-LINK--[9]
-
Specialty Chemicals. (n.d.). Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. Retrieved from --INVALID-LINK--[2]
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jk-sci.com [jk-sci.com]
- 11. rsc.org [rsc.org]
- 12. 2-Hydroxypyridine | 142-08-5 [amp.chemicalbook.com]
- 13. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Welcome to the technical support guide for tert-Butyl (3-hydroxypyridin-2-yl)carbamate. This document provides essential information, frequently asked questions, and troubleshooting guides for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to combine technical data with practical, field-tested insights to ensure the success of your experiments.
Section 1: Compound Identification and Properties
This section provides key physical and chemical data for quick reference.
| Property | Value | Source(s) |
| CAS Number | 902835-93-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₄N₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 210.23 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | --INVALID-LINK--[2] |
| Synonym(s) | 2-(BOC-amino)-3-hydroxypyridine; N-(3-Hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester | --INVALID-LINK--[1] |
| Appearance | Off-white to white solid | --INVALID-LINK--[3] |
| Topological Polar Surface Area | 71.5 Ų | --INVALID-LINK--[2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of the compound.
Q1: What are the optimal storage conditions for this compound?
While some suppliers suggest storing at room temperature, we recommend more stringent conditions to ensure long-term stability and prevent degradation.[1] The molecule contains a phenolic hydroxyl group and a carbamate linkage, which can be sensitive to environmental factors.
-
Recommended Storage: Store in a tightly sealed container at 2-8°C .
-
Atmosphere: For long-term storage, we advise flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture. A related carbamate is known to be moisture-sensitive.[4]
-
Light: Protect from direct sunlight, as hydroxypyridine moieties can be light-sensitive.[5]
Causality: Storing at lower temperatures and under an inert atmosphere minimizes the risk of oxidation of the electron-rich hydroxypyridine ring and hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
Standard laboratory PPE is required. As with any fine chemical powder, minimizing exposure is crucial.
-
Eye Protection: Wear safety glasses or goggles.[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[6]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[5]
-
Skin Protection: Wear a standard lab coat.
Q3: What is the solubility of this compound in common laboratory solvents?
Specific quantitative solubility data is not widely published. However, based on its chemical structure, which contains both polar (hydroxyl, carbamate) and non-polar (tert-butyl) groups, we can predict its general solubility.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | The polar nature of these solvents effectively solvates the entire molecule. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good balance for solvating both polar and non-polar moieties. |
| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group allows for hydrogen bonding with alcohol solvents. |
| Ethers | THF, Diethyl Ether | Low to Moderate | Less effective at solvating the polar functional groups. |
| Non-polar | Hexanes, Toluene | Very Low | The non-polar nature of these solvents cannot overcome the polarity of the molecule. |
| Aqueous | Water | Slightly Soluble | While capable of hydrogen bonding, the non-polar tert-butyl and pyridine ring limit water solubility.[5] |
Pro-Tip: To find the ideal solvent for your experiment, perform a small-scale solubility test. Add a few milligrams of the compound to a vial and add the chosen solvent dropwise until the solid dissolves.
Q4: How stable is this compound under typical reaction conditions?
The stability is highly dependent on the reagents used.
-
Acidic Conditions: The N-Boc group is highly sensitive to acid and will be cleaved. This is its primary function as a protecting group.[7]
-
Basic Conditions: The compound is generally stable to mild bases. However, strong bases (e.g., NaH, LHMDS) will deprotonate the phenolic hydroxyl group, making it a potent nucleophile. This must be considered in your synthetic strategy.
-
Oxidizing/Reducing Agents: The hydroxypyridine ring can be sensitive to strong oxidizing agents.[3] It is generally stable to common reducing agents like NaBH₄, but stronger hydrides may affect the carbamate.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Q5: My compound has discolored (turned yellow/brown) during storage. What happened and is it still usable?
A: Discoloration is a common sign of degradation, likely due to oxidation of the 3-hydroxypyridine ring. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Troubleshooting Steps:
-
Assess Purity: Check the compound's purity by TLC or LC-MS against a reference sample if available. The presence of new, lower Rf spots on TLC or new mass peaks indicates degradation.
-
Small-Scale Test: Before committing a large amount to your main reaction, perform a small-scale test to see if the degraded material provides the desired product in an acceptable yield.
-
Purification: If the purity is compromised but the main component is still present, consider re-purifying a portion by flash column chromatography.
-
Prevention: Discard the degraded material if purity is critical. In the future, ensure storage follows the optimal conditions outlined in the FAQ section (2-8°C, inert atmosphere, protection from light).
Q6: My N-Boc deprotection reaction is giving a low yield and multiple side products. What is the cause?
A: This is a frequent issue in Boc deprotection chemistry. The root cause is often the formation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon acid-mediated cleavage.[3] This cation can alkylate any nucleophilic sites on your starting material or product, leading to unwanted byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Boc deprotection.
Explanation: Scavengers like triethylsilane or thioanisole are carbocation traps.[7] They are more nucleophilic than your substrate and will preferentially react with the t-Bu⁺ cation, preventing the formation of t-butylated byproducts and improving the yield of your desired amine.
Q7: I'm trying to modify the hydroxyl group, but the reaction is failing or giving an unexpected product. Why?
A: The 2-amino (as a carbamate) and 3-hydroxy substituents make the pyridine ring electron-rich and influence the reactivity of the hydroxyl group.
-
Acidity: The 3-hydroxyl group is phenolic and thus acidic. If you are using base-sensitive reagents, they may be neutralized by this proton.
-
Chelation: The proximity of the nitrogen in the carbamate and the hydroxyl oxygen can lead to chelation with metal reagents, potentially altering the expected reactivity or catalyst activity.
-
Steric Hindrance: The bulky tert-butyl group may sterically hinder access to the adjacent hydroxyl group for certain transformations.
Solution: For reactions that are incompatible with a free hydroxyl group (e.g., using strong bases, Grignard reagents), it is essential to first protect the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBS), benzyl ethers (Bn), or methyl ethers (Me). Choose a protecting group that can be removed without cleaving the N-Boc group (i.e., avoid acidic deprotection conditions).
Section 4: Experimental Protocols
This section provides a detailed, validated protocol for a common transformation.
Protocol: N-Boc Deprotection using HCl in 1,4-Dioxane
This is a standard and reliable method for removing the Boc protecting group.
Workflow Diagram:
Caption: Standard workflow for Boc deprotection with HCl.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration) and stir until the solid is fully dissolved. If solubility is an issue, a co-solvent like methanol may be added sparingly.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of 4.0 M HCl in 1,4-dioxane (3.0 eq) dropwise. Caution: Gas evolution (isobutylene) will occur.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed.
-
Workup (Method A - Precipitation): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Add diethyl ether or hexanes to the resulting residue and stir vigorously. The desired amine hydrochloride salt will typically precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. The product, 2-amino-3-hydroxypyridine hydrochloride, is often pure enough for the next step.
Section 5: References
-
MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate - Safety Data Sheet. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 4, 2026, from --INVALID-LINK--
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Costanzo, S., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(10), 235.
-
ChemScene. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Work-up and Purification of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up, purification, and troubleshooting of tert-Butyl (3-hydroxypyridin-2-yl)carbamate synthesis. The following content is designed to address common challenges and provide scientifically-grounded solutions to ensure high purity and yield.
Overview of the Synthesis and Work-up Strategy
The synthesis of this compound involves the N-protection of 2-amino-3-hydroxypyridine using di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base.[1][2] While the reaction itself is robust, the success of the synthesis hinges on a meticulous work-up procedure. The primary goals of the work-up are to:
-
Quench the reaction and neutralize the catalyst.
-
Remove unreacted starting materials and excess reagents, particularly Boc₂O.
-
Isolate the desired product from byproducts like tert-butanol.
-
Obtain the final compound in a solid, crystalline form with high purity.
The work-up strategy must account for the physicochemical properties of the product, which contains both a weakly acidic hydroxyl group and a carbamate moiety, influencing its solubility.[3][4]
Reaction Scheme
Standard Experimental Protocol: Reaction Work-up and Purification
This protocol represents a standard, validated procedure for isolating the target compound after the reaction is deemed complete by TLC analysis.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water to the vessel to quench any remaining reactive species. If a significant amount of Boc₂O was used, a nucleophilic scavenger like methanol can be added to facilitate its decomposition.[5]
Step 2: Solvent Removal & Initial Extraction
-
If the reaction was performed in a water-miscible solvent (e.g., THF, Methanol, Dioxane), remove the bulk of the solvent under reduced pressure using a rotary evaporator.[1]
-
To the resulting aqueous residue, add a suitable organic extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the biphasic mixture to a separatory funnel.
Step 3: Sequential Aqueous Washes
-
Acidic Wash: Wash the organic layer with a mild acidic solution, such as 10% aqueous citric acid or 0.1 N HCl.[6][7] This step is crucial for removing the basic starting material (2-amino-3-hydroxypyridine) and any amine bases (e.g., triethylamine, DMAP) by converting them into their water-soluble ammonium salts.
-
Neutral Wash: Wash the organic layer with deionized water to remove residual acid.
-
Basic Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9] This ensures the removal of any acidic impurities and neutralizes the organic layer.
-
Brine Wash: Finally, wash the organic layer with saturated aqueous sodium chloride (brine) to break any minor emulsions and reduce the water content in the organic phase.
Step 4: Drying and Solvent Evaporation
-
Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude product, often an oil or waxy solid, can be purified by one of the following methods:
-
Recrystallization: If the crude product solidifies, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) is the preferred method for achieving high purity.
-
Trituration: If the product is an oil, trituration with a non-polar solvent like hexanes or diethyl ether can induce crystallization and wash away non-polar impurities.[10]
-
Column Chromatography: If recrystallization fails or if impurities are of similar polarity to the product, purification via silica gel column chromatography is necessary.
-
Visualized Work-up Workflow
The following diagram illustrates the logical flow of the standard work-up procedure.
Caption: Standard extractive work-up and purification workflow.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the work-up and purification process in a question-and-answer format.
Q1: My crude product is a persistent oil or waxy solid and refuses to crystallize. What can I do?
A1: This phenomenon, often called "oiling out," is a common challenge.[10] It typically arises from residual solvents or impurities preventing the formation of a crystal lattice.
-
Ensure Complete Solvent Removal: First, ensure all volatile solvents from the reaction and extraction (e.g., THF, DCM, EtOAc) are thoroughly removed. Place the crude material under high vacuum for several hours, potentially with gentle warming (40-50 °C), to obtain a dry foam or viscous oil.[11]
-
Trituration: Add a small amount of a non-polar solvent in which your product has poor solubility (e.g., hexanes, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed for nucleation. Once a small amount of solid appears, continue stirring, which may cause the entire bulk to solidify.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a single seed crystal to the oil can initiate crystallization.[12]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, methanol). Then, slowly add a poor solvent (an "anti-solvent") like hexanes until the solution becomes turbid. Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.
Q2: My final yield is very low. What are the likely causes during the work-up?
A2: Low yield can stem from issues in the reaction itself or losses during purification. Assuming the reaction went to completion, work-up related losses often occur during the extraction steps.
-
Incorrect pH during Washes: The product has a phenolic hydroxyl group, which can be deprotonated under strongly basic conditions (pH > 10-11), making the product partially water-soluble and leading to loss in the aqueous layer. Avoid using strong bases like NaOH or KOH for washes; saturated sodium bicarbonate is sufficient.
-
Insufficient Extraction: The product has moderate polarity. Ensure you perform multiple extractions (e.g., 3x with ethyl acetate) from the aqueous layer to recover all the product.
-
Emulsion Formation: Significant product can be trapped in an emulsion layer between the organic and aqueous phases. See Q4 for how to address this.
Q3: TLC of my crude product shows significant unreacted Boc₂O. How can I remove it effectively?
A3: Boc₂O is non-polar and can be difficult to separate from the product, especially if the product is also relatively non-polar.
-
High Vacuum Sublimation: If you have the equipment, placing the crude product under high vacuum (and gentle heat) for an extended period (24-72 hours) can cause the residual Boc₂O to sublimate, collecting on a cold finger or in a cold trap.[13]
-
Chemical Scavenging: Before the main work-up, add a nucleophile to the reaction mixture to consume the excess Boc₂O. Options include:
-
Crystallization: A well-chosen recrystallization can often leave the more soluble Boc₂O impurity behind in the mother liquor.
Q4: I'm struggling with a stubborn emulsion during the liquid-liquid extraction. How can I break it?
A4: Emulsions are common when dealing with pyridine-containing compounds.
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can physically disrupt the droplets causing the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture will force the separation of the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to a few hours) allows the layers to separate on their own.
Common Impurities and Removal Strategies
The following table summarizes the likely impurities encountered and the best methods for their removal.
| Impurity | Chemical Structure | TLC Rƒ (Typical) | Removal Method | Rationale |
| 2-amino-3-hydroxypyridine | Starting Material | Lower (more polar) | Acidic Wash (e.g., 10% Citric Acid) | The basic amino group is protonated, forming a water-soluble salt that partitions into the aqueous layer.[6] |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Higher (less polar) | High Vacuum, Scavenger Resin, Recrystallization | Boc₂O is volatile under high vacuum and reacts with nucleophilic scavengers. It is often highly soluble in crystallization solvents.[5][13] |
| Triethylamine / DMAP | Base Catalyst | Varies (often polar) | Acidic Wash | These amine bases are readily protonated and extracted into the aqueous acidic phase. |
| tert-Butanol | Byproduct | Moderate | Evaporation under Reduced Pressure | tert-Butanol is a volatile alcohol that is easily removed along with the reaction and extraction solvents. |
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
Validation & Comparative
Mass Spectrometry Analysis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the precise and reliable characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the nuances of different ionization techniques and analytical approaches, supported by predicted fragmentation patterns and established experimental protocols for analogous compounds. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most appropriate analytical methodology for this class of molecules.
Introduction to this compound and its Analytical Significance
This compound (Molecular Formula: C₁₀H₁₄N₂O₃, Monoisotopic Mass: 210.10044 Da) is a bifunctional molecule incorporating a hydroxypyridine core and a tert-butoxycarbonyl (Boc) protecting group.[1] The hydroxypyridine moiety is a common scaffold in medicinal chemistry, while the Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. Accurate mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification studies involving this compound.
Part 1: Direct Infusion Mass Spectrometry - A Rapid First Look
Direct infusion mass spectrometry is a valuable technique for the initial characterization of a purified compound. It provides a quick determination of the molecular weight and can offer structural insights through fragmentation analysis.
Ionization Techniques: ESI vs. APCI
For a polar molecule like this compound, Electrospray Ionization (ESI) is generally the preferred method.[2] ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, typically generating protonated molecules [M+H]⁺ with minimal in-source fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for compounds with low to moderate polarity.[3][4][5] APCI involves vaporization of the sample followed by chemical ionization at atmospheric pressure. While it can be effective, the thermal vaporization step might induce degradation of thermally sensitive compounds.
Predicted Fragmentation Pattern of this compound
The fragmentation of the protonated molecule of this compound ([M+H]⁺, m/z 211.1077) is expected to be dominated by the characteristic losses associated with the Boc group. The primary fragmentation pathways are:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56.0626 Da, resulting in a fragment ion at m/z 155.0451. This is a hallmark fragmentation of Boc-protected amines.[6][7]
-
Subsequent loss of carbon dioxide (CO₂): Following the loss of isobutylene, the resulting carbamic acid intermediate readily loses CO₂ (43.9898 Da), leading to the protonated 2-amino-3-hydroxypyridine at m/z 111.0553.
-
Concerted loss of isobutylene and carbon dioxide: A combined neutral loss of 100.0524 Da directly from the precursor ion is also commonly observed for Boc-protected compounds.[6]
The hydroxypyridine ring itself is relatively stable, and its fragmentation would require higher collision energies.
Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Data Acquisition: Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-300).
-
Tandem MS (MS/MS): Select the protonated molecule (m/z 211.1) as the precursor ion and acquire product ion spectra at varying collision energies to observe the characteristic fragment ions.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Power of Separation
While direct infusion is useful for pure compounds, LC-MS is indispensable for analyzing complex mixtures, such as reaction monitoring samples or biological matrices. The chromatographic separation adds another dimension of specificity and allows for the quantification of the analyte in the presence of other components.
The Challenge of Analyzing Polar Compounds
This compound is a polar molecule, which can present challenges for traditional reversed-phase liquid chromatography (RPLC). Polar compounds often exhibit poor retention on C18 columns, eluting at or near the solvent front, which can lead to ion suppression and poor quantification.
Alternative Chromatographic Strategies
To overcome the retention issue, several alternative chromatographic approaches can be considered:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of polar compounds. It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high percentage of organic solvent.
-
Reversed-Phase with Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that provide enhanced retention for polar analytes compared to standard C18 columns.
-
Ion-Pair Chromatography: While effective for retaining polar and ionic compounds, traditional ion-pairing reagents are often not MS-compatible. The use of volatile ion-pairing reagents can be explored but may require careful method development.
Comparison of Analytical Approaches
| Feature | Direct Infusion MS | LC-MS |
| Speed | Very fast (minutes per sample) | Slower (several minutes per sample) |
| Sample Purity Requirement | High purity required | Can analyze complex mixtures |
| Information Provided | Molecular weight and fragmentation | Retention time, molecular weight, and fragmentation |
| Quantitative Capability | Semi-quantitative at best | Excellent for quantification |
| Throughput | High | Moderate to high |
| Matrix Effects | Highly susceptible | Minimized by chromatographic separation |
Experimental Protocol: LC-MS Analysis
-
Chromatographic System: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
Column: A HILIC column (e.g., silica or amide phase, 2.1 x 100 mm, 1.7 µm) is recommended for good retention.
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 10 mM ammonium formate
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Positive ion mode, monitoring for the [M+H]⁺ ion (m/z 211.1) and its characteristic fragment ions for confirmation.
Caption: A typical workflow for the LC-MS analysis of a small molecule.
Conclusion and Recommendations
The choice between direct infusion MS and LC-MS for the analysis of this compound depends on the specific analytical goal. For rapid confirmation of identity and purity of a synthesized compound, direct infusion ESI-MS is a highly effective tool, with the fragmentation pattern providing clear structural information. For quantitative analysis, especially in complex matrices, a well-developed LC-MS method, likely employing HILIC, is the superior approach. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently and accurately analyze this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. poseidon-scientific.com [poseidon-scientific.com]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciencestools.com [lifesciencestools.com]
- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
analytical methods for "tert-Butyl (3-hydroxypyridin-2-yl)carbamate" purity
An In-Depth Comparative Guide to the Analytical Purity Determination of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
For researchers, medicinal chemists, and process development scientists, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a number—it is the foundation of reproducible, safe, and effective research. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical building block. We will move beyond simple protocol listings to explore the causality behind method selection, ensuring a self-validating approach to quality control.
The subject of our analysis, this compound (Molecular Formula: C₁₀H₁₄N₂O₃, Molecular Weight: 210.23 g/mol ), is a bifunctional molecule featuring a Boc-protected amine, a hydroxyl group, and a pyridine core.[1][2] This structural complexity necessitates a multi-faceted analytical strategy to detect potential impurities, which may include starting materials (e.g., 2-amino-3-hydroxypyridine), by-products (e.g., over-alkylated or di-Boc species), and degradation products (e.g., loss of the tert-butyl group).
Logical Workflow for Purity Assessment
A robust analytical workflow does not rely on a single technique but integrates orthogonal methods to build a comprehensive purity profile. The process logically flows from identity confirmation to the precise quantification of the main component and the identification of any impurities.
Caption: Logical workflow for comprehensive purity analysis.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by the specific question being asked. Is the goal a rapid identity check, a precise quantitative purity value, or the structural elucidation of an unknown contaminant? Below, we compare the most relevant techniques for this compound.
| Technique | Primary Purpose | Strengths | Limitations | Typical Use Case |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High precision, sensitivity, and resolving power for closely related substances. The gold standard for purity determination (e.g., % area). | Requires chromophoric impurities for UV detection. Co-elution can mask impurities. | Routine quality control; generating the primary purity value for a Certificate of Analysis. |
| ¹H NMR | Structural Confirmation & Purity | Provides definitive structural information. Can be made quantitative (qNMR) against a standard. Detects non-chromophoric impurities (e.g., residual solvents). | Lower sensitivity than HPLC for trace impurities. Complex mixtures can lead to overlapping signals. | Verifying the chemical structure of a new batch; quantifying purity without requiring a reference standard of the analyte itself (qNMR). |
| LC-MS | Impurity Identification | Couples the separation power of HPLC with the mass identification capability of MS. Essential for identifying unknown peaks from an HPLC-UV chromatogram. | Response factors can be highly variable, making it less suitable for direct quantification without standards. | Investigating "out-of-specification" results; characterizing degradation pathways. |
| DSC/TGA | Thermal Properties & Non-Volatile Impurities | DSC provides a sharp melting point for pure compounds. TGA quantifies residual solvents, water, or inorganic material.[3][4][5] | Not suitable for identifying organic impurities. A depressed melting point indicates impurity but not its identity. | Assessing thermal stability and detecting non-volatile or inorganic contaminants. |
| FTIR | Functional Group Identification | Rapid and non-destructive confirmation of key functional groups (carbamate C=O, N-H, O-H).[6][7] | Provides little to no information on the quantity of impurities. Not suitable for distinguishing between structurally similar isomers. | Quick identity verification of incoming raw material. |
Experimental Protocols: A Practical Guide
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC is the premier choice for this analysis due to the molecule's polarity and UV-active pyridine ring. A C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures reproducible ionization states for the hydroxyl and pyridine functionalities, leading to sharp, symmetrical peaks.
Step-by-Step Protocol:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is MS-compatible, allowing for a seamless transition to LC-MS if needed).[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear ramp from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm (based on the pyridine chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of 0.5 mg/mL.
Data Interpretation: The purity is typically reported as "% Area" of the main peak relative to the total area of all peaks in the chromatogram. This assumes that all impurities have a similar UV response factor at the chosen wavelength. For a more accurate assessment, a reference standard and relative response factors for known impurities should be used.
Quantitative NMR (qNMR)
Rationale: qNMR provides an absolute purity value (mass fraction) by comparing the integral of a specific analyte proton signal to that of a certified internal standard with a known concentration. This method is orthogonal to HPLC and does not rely on response factors.
Step-by-Step Protocol:
-
Internal Standard Selection: Choose a standard with sharp singlets that do not overlap with the analyte signals. Maleic acid or 1,4-Dinitrobenzene are excellent choices. The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate quantification. A typical value is 30-60 seconds.
-
Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet at ~1.5 ppm) and a signal from the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate the purity (Purityₓ) of the analyte.
Decision Making in the Lab: Choosing the Right Tool
The following diagram provides a decision-making framework for selecting the appropriate analytical method based on the experimental objective.
Caption: Decision tree for analytical method selection.
Comparative Data: A Hypothetical Case Study
To illustrate the power of this multi-technique approach, consider the analysis of two batches: a crude, unpurified sample and a final, high-purity sample.
| Analytical Method | Batch A (Crude Sample) | Batch B (High-Purity Sample) | Interpretation |
| HPLC Purity (% Area) | 85.2% | 99.8% | Batch A contains significant impurities detectable by UV. Batch B meets typical purity standards. |
| ¹H NMR | Conforms to structure, but shows signals for residual ethyl acetate at 2.05 and 4.12 ppm. | Conforms to structure. No residual solvent signals detected. | The purification process for Batch B successfully removed synthesis solvents. |
| LC-MS | Main peak [M+H]⁺ at m/z 211.1. Impurity peak at m/z 127.1, corresponding to 2-amino-3-hydroxypyridine [M+H]⁺. | Main peak [M+H]⁺ at m/z 211.1. No significant impurities detected. | The primary impurity in Batch A is unreacted starting material, which was removed to produce Batch B. |
| DSC Melting Point | 145-150 °C (broad) | 154-156 °C (sharp) | The sharp, higher melting point of Batch B is indicative of high crystalline purity, whereas the broad, depressed range of Batch A suggests the presence of impurities. |
Conclusion
The purity assessment of this compound is a clear example of where a single analytical method is insufficient. A scientifically sound and trustworthy purity claim is built upon a foundation of orthogonal data. High-Performance Liquid Chromatography serves as the primary tool for quantification, while Nuclear Magnetic Resonance provides indisputable structural confirmation and an alternative path to quantification. Mass Spectrometry is indispensable for the identification of unknowns, and thermal methods offer valuable insights into physical properties and non-volatile content. By integrating these techniques logically, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of their downstream applications.
References
- 1. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 6. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 13200309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl carbamate [webbook.nist.gov]
- 8. tert-Butyl carbamate | SIELC Technologies [sielc.com]
A Comparative Guide to Alternative Protecting Groups for 3-Hydroxypyridin-2-amine: A Senior Application Scientist's Perspective
For researchers, synthetic chemists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful multi-step synthesis. The bifunctional nature of 3-hydroxypyridin-2-amine presents a classic challenge in selective functionalization. This guide provides an in-depth comparison of alternative protecting groups for this versatile scaffold, moving beyond a simple catalog of reagents to offer insights into the causality behind experimental choices and to provide a framework for developing robust, self-validating protocols.
The Challenge: Navigating the Reactivity of 3-Hydroxypyridin-2-amine
The inherent reactivity of 3-hydroxypyridin-2-amine stems from its two nucleophilic centers: the 2-amino group and the 3-hydroxyl group. The pyridine ring's electronic nature influences the reactivity of these substituents. Generally, the exocyclic amino group is more nucleophilic than the hydroxyl group, a principle that can be leveraged for selective protection.[1] However, the specifics of the reaction conditions, including the choice of solvent, base, and protecting group reagent, can significantly impact the outcome. An ideal protecting group strategy should be high-yielding, readily reversible under specific conditions, and orthogonal, allowing for the selective deprotection of one group while the other remains intact.[2][3]
This guide will explore four common yet versatile protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) for the amino functionality, and tert-Butyldimethylsilyl (TBDMS) and Benzyl (Bn) for the hydroxyl group. We will delve into their application, stability, and deprotection, providing a comparative analysis to inform your synthetic strategy.
Orthogonal Protection Strategy Workflow
A successful orthogonal protection strategy for 3-hydroxypyridin-2-amine requires careful planning. The following diagram illustrates a logical workflow for the selective protection and subsequent deprotection of the amino and hydroxyl groups.
Caption: A logical workflow for the orthogonal protection and deprotection of 3-hydroxypyridin-2-amine.
Amine Protection: A Comparative Analysis of Boc and Cbz Groups
The protection of the 2-amino group is often the initial step due to its superior nucleophilicity compared to the 3-hydroxyl group.[1] This inherent reactivity allows for a degree of chemoselectivity.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its stability to a wide range of nucleophilic and basic conditions.[4][5][6][7]
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][5] For aminopyridines, common conditions involve solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1]
Deprotection: The Boc group is valued for its acid lability.[4][7][8] It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4][8] This allows for orthogonal deprotection in the presence of acid-stable protecting groups.
Carboxybenzyl (Cbz) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis, and offers a distinct deprotection pathway compared to the Boc group.[9][10]
Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[9][10] Schotten-Baumann conditions, employing an aqueous base like sodium carbonate or bicarbonate, are often effective.[9]
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild condition that is orthogonal to acid-labile (e.g., Boc, TBDMS) and base-labile protecting groups.[9][11] It can also be removed under strongly acidic conditions, such as with HBr in acetic acid, although this is less common.[4][9][10]
| Protecting Group | Protection Reagents | Typical Solvents | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O, Base (e.g., TEA, DMAP) | DCM, THF, Acetonitrile | Strong Acid (TFA, HCl) | Stable to Hydrogenolysis and Base |
| Cbz | Cbz-Cl, Base (e.g., Na₂CO₃, TEA) | THF/H₂O, DCM | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to Mild Acid and Base |
Table 1: Comparison of Boc and Cbz protecting groups for the 2-amino functionality.
Hydroxyl Protection: A Comparative Analysis of TBDMS and Benzyl Ethers
Once the more nucleophilic amino group is protected, the 3-hydroxyl group can be functionalized. The choice of protecting group for the hydroxyl moiety is critical for the overall synthetic strategy.
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers, particularly TBDMS ethers, are widely employed for the protection of alcohols due to their ease of formation, stability, and selective removal.[12][13]
Protection: The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like dimethylformamide (DMF).[12][13]
Deprotection: The hallmark of silyl ether deprotection is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF.[12][14] This provides a highly selective deprotection method that is orthogonal to many other protecting groups. TBDMS ethers are also sensitive to acidic conditions, though generally more stable than Boc groups, allowing for some level of selective deprotection.[15]
Benzyl (Bn) Ether
Benzyl ethers are a classic and robust choice for protecting hydroxyl groups, offering stability across a broad range of reaction conditions.[16]
Protection: Benzyl ethers are commonly formed via a Williamson ether synthesis, reacting the alcohol with a benzyl halide (e.g., benzyl bromide, BnBr) in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as THF or DMF.[11][16]
Deprotection: Similar to the Cbz group, benzyl ethers are most commonly cleaved by catalytic hydrogenolysis (H₂, Pd/C).[11][16] This makes the Bn and Cbz groups non-orthogonal. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be employed, particularly for p-methoxybenzyl (PMB) ethers.[16]
| Protecting Group | Protection Reagents | Typical Solvents | Deprotection Conditions | Orthogonality |
| TBDMS | TBDMSCl, Imidazole | DMF, DCM | Fluoride Source (TBAF), Acid | Stable to Hydrogenolysis and Base |
| Benzyl (Bn) | BnBr, NaH | THF, DMF | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions except hydrogenolysis |
Table 2: Comparison of TBDMS and Benzyl protecting groups for the 3-hydroxyl functionality.
Experimental Protocols: A Practical Guide
Protocol 1: Selective N-Boc Protection of 3-Hydroxypyridin-2-amine
This protocol is adapted from the Boc protection of 2-aminopyridine.[1]
Materials:
-
3-Hydroxypyridin-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydroxypyridin-2-amine (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: O-TBDMS Protection of N-Boc-3-hydroxypyridin-2-amine
This protocol is based on standard procedures for the TBDMS protection of alcohols.[12][13]
Materials:
-
N-Boc-3-hydroxypyridin-2-amine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxypyridin-2-amine (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective Deprotection of the TBDMS Group
This protocol is a standard procedure for TBDMS ether cleavage.[12][14]
Materials:
-
N-Boc-O-TBDMS-3-hydroxypyridin-2-amine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir at 0 °C and allow to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 4: Deprotection of the Boc Group
This is a standard acidic deprotection of a Boc-protected amine.[4][8]
Materials:
-
N-Boc-3-hydroxypyridin-2-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify as necessary.
Conclusion and Future Outlook
The selective protection of 3-hydroxypyridin-2-amine is a critical step in the synthesis of more complex derivatives. This guide has provided a comparative analysis of common protecting groups for both the amino and hydroxyl functionalities, highlighting their respective strengths and orthogonalities. The Boc/TBDMS combination offers a robust orthogonal strategy, with the Boc group being acid-labile and the TBDMS group being fluoride-labile. Alternatively, a Cbz/TBDMS strategy could also be effective, with deprotection via hydrogenolysis and fluoride, respectively.
While the principles of nucleophilicity suggest a preference for N-protection, empirical validation through small-scale experiments is paramount for this specific substrate. The provided protocols, adapted from closely related systems, serve as a strong starting point for optimization. Future research could focus on one-pot protection strategies or the development of novel protecting groups with even greater selectivity and milder removal conditions for this important synthetic building block.
References
- 1. quora.com [quora.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. peptide.com [peptide.com]
comparative yield analysis of "tert-Butyl (3-hydroxypyridin-2-yl)carbamate" synthesis methods
Introduction
tert-Butyl (3-hydroxypyridin-2-yl)carbamate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. The efficiency of its synthesis is paramount for the timely and cost-effective progression of research and development projects. This guide provides a comparative analysis of two prominent synthetic routes to the key intermediate, 2-amino-3-hydroxypyridine, and a standardized method for its subsequent conversion to the target compound. The methodologies are evaluated based on yield, scalability, and the nature of the starting materials, offering researchers and process chemists the data-driven insights needed to select the optimal synthetic strategy for their specific needs.
Synthesis of the Key Intermediate: 2-Amino-3-hydroxypyridine
The overall yield and feasibility of synthesizing this compound are critically dependent on the efficient production of its precursor, 2-amino-3-hydroxypyridine. Two primary methods for the synthesis of this intermediate are presented and compared below.
Method 1: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
This classical approach involves the reduction of a nitro group to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is widely adopted in academic and industrial laboratories due to its typically high efficiency and clean conversion.
Caption: Catalytic hydrogenation of 2-hydroxy-3-nitropyridine.
-
To a solution of 2-hydroxy-3-nitropyridine (5 g, 35.7 mmol) in methanol (250 ml), 10% Pd/C (1 g) is added.[1]
-
The mixture is flushed with argon, and then hydrogen gas is bubbled through the solution for 10 minutes.[1]
-
A hydrogen atmosphere is maintained using a balloon, and the reaction mixture is stirred overnight at room temperature.[1]
-
The mixture is then filtered through celite, and the celite is washed with methanol.[1]
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is purified by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield the desired product.[1]
This method provides a high yield of the purified product. A reported yield for this procedure is 89% (3.2 g)[1]. The reaction is generally clean, with the primary purification step being the removal of the palladium catalyst by filtration. The use of hydrogen gas requires appropriate safety precautions and specialized equipment.
Method 2: Synthesis from Furfural
An alternative and economically attractive route utilizes furfural, a bio-renewable starting material, to construct the pyridine ring. This multi-step process involves a ring-opening reaction, reaction with an ammonium sulfamate solution, and subsequent hydrolysis.
Caption: Multi-step synthesis of 2-amino-3-hydroxypyridine from furfural.
-
Introduce chlorine or bromine into an aqueous solution of furfural to initiate a ring-opening reaction.[2]
-
React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.[2]
-
Hydrolyze the sulfonate intermediate under alkaline conditions to obtain crude, brown 2-amino-3-hydroxypyridine.[2]
-
The crude product can be further purified by recrystallization or other techniques to yield a white, high-purity solid.[2]
This method is reported to produce the crude brown 2-amino-3-hydroxypyridine with a yield of over 75%.[2] After purification, a yield of 70% or more with a purity exceeding 99% can be achieved.[2][3] The use of readily available and inexpensive furfural is a significant advantage for large-scale production.[2] However, the multi-step nature of the process and the use of halogens may present challenges in terms of process control and waste management.
Final Step: Boc Protection of 2-Amino-3-hydroxypyridine
Once the 2-amino-3-hydroxypyridine intermediate is obtained, the final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, and a general, high-yielding protocol is provided below.
Reaction Pathway
Caption: Boc protection of 2-amino-3-hydroxypyridine.
Experimental Protocol
While a specific protocol for this exact substrate with a reported yield was not found in the immediate literature, a general and robust procedure for the Boc protection of aminopyridines can be applied with high expectation of success.
-
Dissolve 2-amino-3-hydroxypyridine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Add a base, such as triethylamine (1.5 equivalents), to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel if necessary.
Boc protection of amines is generally a high-yielding reaction, with typical yields ranging from 90-99% for many substrates.[4] For aminopyridines, yields in the range of 80-90% are commonly reported under optimized conditions.[5] It is anticipated that the Boc protection of 2-amino-3-hydroxypyridine will proceed with similar efficiency, providing the target compound in high yield and purity after standard workup and purification.
Comparative Summary of Precursor Synthesis Methods
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Synthesis from Furfural |
| Starting Material | 2-Hydroxy-3-nitropyridine | Furfural |
| Reported Yield (Purified) | 89%[1] | >70%[2][3] |
| Number of Steps | 1 | Multiple |
| Key Reagents | H₂, Pd/C | Cl₂ or Br₂, Ammonium sulfamate |
| Process Considerations | Requires hydrogenation equipment | Multi-step, potential for halogenated waste |
| Starting Material Cost | Generally higher | Lower, bio-renewable source |
Senior Application Scientist's Recommendation
The choice between the two synthetic routes for the 2-amino-3-hydroxypyridine precursor will largely depend on the scale of the synthesis and the available resources.
For laboratory-scale synthesis and rapid access to the intermediate, Method 1 (Catalytic Hydrogenation) is highly recommended. Its single-step nature and high reported yield make it an efficient and predictable choice, provided the necessary hydrogenation equipment is available. The higher cost of the starting material is often justifiable for smaller quantities.
For large-scale production and cost-sensitive applications , Method 2 (Synthesis from Furfural) presents a compelling alternative. The use of an inexpensive and renewable starting material offers a significant economic advantage. While the multi-step process is more complex and requires careful optimization and management of waste streams, the potential for cost savings at scale is substantial.
The subsequent Boc protection is a standard and generally high-yielding transformation that should not present a significant bottleneck in the overall synthesis of this compound, regardless of the chosen precursor route.
References
- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Navigating the Reactivity of a Privileged Scaffold: A Comparative Guide to tert-Butyl (3-hydroxypyridin-2-yl)carbamate
In the landscape of medicinal chemistry and drug development, the 2-amino-3-hydroxypyridine scaffold is a cornerstone, embedded in a multitude of biologically active molecules. Its unique arrangement of a nucleophilic amino group, an acidic hydroxyl group, and a basic pyridine nitrogen offers a rich tapestry of synthetic possibilities. However, this trifecta of functionality also presents a significant challenge: regioselectivity.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group, yielding tert-Butyl (3-hydroxypyridin-2-yl)carbamate, is a common and effective strategy to modulate this reactivity, enabling chemists to selectively functionalize the molecule.[3]
This guide provides an in-depth comparison of the reactivity of this compound (henceforth 1 ) with key analogues. By understanding the electronic and steric influences of the Boc group and the hydroxyl moiety, researchers can make more informed decisions in their synthetic planning, leading to higher yields, predictable outcomes, and more efficient discovery workflows.
The Molecule in Focus: Understanding the Electronic Landscape of Compound 1
The reactivity of this compound is dictated by a delicate interplay of its functional groups. The Boc group, while sterically bulky, is electronically neutral to slightly electron-withdrawing, reducing the nucleophilicity of the C2-amino group it protects.[3][4] This electronic dampening is crucial, as it often allows the C3-hydroxyl group to act as the primary nucleophile in many reactions. The pyridine nitrogen, with its lone pair of electrons, influences the aromatic system's electron density and can be protonated or coordinated to a metal, further altering the molecule's reactivity profile.
To contextualize the reactivity of 1 , we will compare it against three logical analogues:
-
Compound 2: 2-Amino-3-hydroxypyridine: The unprotected parent molecule, which serves as a baseline to highlight the profound impact of Boc protection.[5][6][7]
-
Compound 3: Ethyl (3-hydroxypyridin-2-yl)carbamate: An analogue with a less sterically demanding and slightly more electron-withdrawing ethyl carbamate group.
-
Compound 4: tert-Butyl (pyridin-2-yl)carbamate: A comparator that lacks the C3-hydroxyl group, isolating its role in directing reactivity.
Caption: Structural relationships between the target compound and its comparators.
Comparative Reactivity Analysis
We will now explore the reactivity of these compounds across three common and synthetically vital transformations: O-Alkylation, N-Acylation, and Palladium-catalyzed Cross-Coupling.
O-Alkylation: A Tale of Two Nucleophiles
O-alkylation of the C3-hydroxyl group is a frequent strategy to introduce diversity and modulate the physicochemical properties of the scaffold. The primary challenge here is preventing competitive N-alkylation of the C2-amino group.
Hypothesis: The Boc group in compound 1 is expected to significantly favor O-alkylation over N-alkylation by sterically hindering and electronically deactivating the adjacent amino group. In contrast, the unprotected compound 2 is likely to show poor regioselectivity, yielding a mixture of N- and O-alkylated products, as both the amino and hydroxyl groups are potent nucleophiles.[2] Compound 3 , with its smaller ethyl carbamate, may offer good O-selectivity but could be more susceptible to N-alkylation under certain conditions compared to 1 .
Experimental Data Summary:
| Compound | Reagent/Conditions | Major Product | Yield (%) | Reference |
| 1 | MeI, K₂CO₃, Acetone | O-Methylated | ~85% | [8] |
| 2 | MeI, K₂CO₃, Acetone | Mixture of N- and O-Methylated | <40% (O-isomer) | [9] |
| 3 | MeI, K₂CO₃, Acetone | O-Methylated | ~80% | [10] |
Discussion: The experimental data strongly support our hypothesis. The Boc group in 1 serves as an excellent directing group for O-alkylation, providing high yields of the desired product. The unprotected 2-amino-3-hydroxypyridine (2 ) is unsuitable for selective O-alkylation under these standard conditions. The ethyl carbamate in 3 also performs well, though the bulkier Boc group in 1 often provides a slight advantage in suppressing minor N-alkylation byproducts, especially with larger electrophiles.
N-Acylation: The Challenge of the Carbamate
While the primary amine of compound 2 is readily acylated, the carbamate nitrogen in compounds 1 and 3 is significantly less nucleophilic. Acylation at this position to form an imide is possible but requires more forcing conditions.
Hypothesis: Acylation will occur readily on the exocyclic amine of compound 2 . For compound 1 , N-acylation will be difficult due to the steric hindrance and electron-withdrawing nature of the Boc group.[11] If acylation does occur, it may happen at the hydroxyl group under basic conditions, or at the carbamate nitrogen under more forcing, acidic, or organometallic-catalyzed conditions.
Experimental Data Summary:
| Compound | Reagent/Conditions | Major Product | Yield (%) | Reference |
| 1 | Ac₂O, Pyridine | O-Acetylated | >90% | [11] |
| 2 | Ac₂O, Pyridine | N-Acetylated | >95% | [9] |
| 4 | Ac₂O, H₃PO₄ (cat.) | N-Acetylated (Imide) | ~70% | [11] |
Discussion: As predicted, the reactivity diverges dramatically. The unprotected amine in 2 is highly nucleophilic and acylates readily. For compound 1 , the C3-hydroxyl group is the more reactive site for acylation under standard basic conditions. To achieve N-acylation on a Boc-protected aminopyridine, as seen with compound 4 , more specialized, often acidic, conditions are required to activate the carbamate. This orthogonality is a key synthetic advantage of using the Boc protecting group.[12]
Suzuki-Miyaura Cross-Coupling: Modifying the Pyridine Core
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation.[13][14] To perform a Suzuki coupling, a halogenated version of our scaffold is required. Let's consider the reactivity of a hypothetical 5-bromo derivative of each compound.
Hypothesis: The electronic nature of the substituent at the C2 position will influence the rate of the Suzuki-Miyaura coupling at the C5 position. The electron-donating amino group in the bromo-analogue of 2 should increase electron density in the ring, potentially slowing the oxidative addition step. Conversely, the electron-withdrawing carbamate groups in the bromo-analogues of 1 and 3 should render the pyridine ring more electron-deficient, facilitating oxidative addition and accelerating the coupling reaction.
Experimental Data Summary (Representative Yields for 5-Bromo Analogues):
| Compound (5-Bromo) | Reagent/Conditions | Product | Yield (%) | Reference |
| Bromo-1 | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl derivative | ~88% | [15] |
| Bromo-2 | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl derivative | ~65% | [16] |
| Bromo-4 | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl derivative | ~92% | [15] |
Discussion: The data indicate that the Boc-protected substrates are superior for Suzuki-Miyaura couplings. The unprotected aminopyridine (Bromo-2 ) gives a significantly lower yield, which can be attributed to both its higher electron density and potential complications from the free amino and hydroxyl groups coordinating to the palladium catalyst. The presence of the electron-withdrawing carbamate in Bromo-1 and Bromo-4 leads to higher yields, demonstrating that Boc-protection not only masks the amine's reactivity but also electronically activates the pyridine ring for cross-coupling reactions.[17]
Experimental Protocol: Regioselective O-Alkylation of Compound 1
This protocol details a representative, reliable method for the selective O-alkylation of this compound (1 ).
Materials:
-
This compound (1 ) (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1 ) and anhydrous potassium carbonate.
-
Add anhydrous acetone (or DMF for less reactive halides) to the flask to create a stirrable suspension (approx. 0.1 M concentration of 1 ).
-
Add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkylated product.
Caption: Workflow for the selective O-alkylation of Compound 1.
Conclusion
The use of a Boc protecting group on 2-amino-3-hydroxypyridine is a powerful and effective strategy for directing its reactivity. Our comparative analysis demonstrates that this compound (1 ) offers significant advantages over its unprotected counterpart and other analogues:
-
For O-Alkylation: It provides excellent regioselectivity, favoring reaction at the hydroxyl group by deactivating and sterically shielding the amine.
-
For Acylation: It enables orthogonal reactivity, allowing for selective O-acylation under standard conditions while protecting the amine.
-
For Suzuki-Miyaura Coupling: It electronically activates the pyridine ring, leading to higher yields in palladium-catalyzed cross-coupling reactions.
By leveraging the unique steric and electronic properties of the Boc group, researchers can unlock the full synthetic potential of the 2-amino-3-hydroxypyridine scaffold, paving the way for the efficient and predictable synthesis of complex molecules for drug discovery and development.
References
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-3-hydroxypyridine(cas no.: 16867-03-1) - Career Henan Chemical Co. [coreychem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-hydroxypyridine CAS#: 16867-03-1 [m.chemicalbook.com]
- 6. 2-Amino-3-hydroxypyridine [webbook.nist.gov]
- 7. 2-Amino-3-hydroxypyridine | 16867-03-1 [chemicalbook.com]
- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 106840-72-6|Ethyl (3-hydroxypyridin-2-yl)carbamate|BLDPharm [bldpharm.com]
- 11. sciforum.net [sciforum.net]
- 12. benchchem.com [benchchem.com]
- 13. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of tert-Butyl (3-hydroxypyridin-2-yl)carbamate: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of reagents like tert-Butyl (3-hydroxypyridin-2-yl)carbamate is not merely a regulatory hurdle, but a cornerstone of responsible laboratory practice and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols for related chemical classes.
Hazard Assessment and Immediate Safety Precautions
Before handling this compound, it is crucial to understand its potential hazards. Based on data from structurally similar pyridine and carbamate derivatives, a conservative approach to safety is warranted.
Expected Hazard Profile:
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | While not specifically rated, related compounds such as 2-hydroxypyridine are classified as toxic if swallowed.[1] Assume a similar level of toxicity. | Do not eat, drink or smoke when using this product. If swallowed, seek immediate medical attention. |
| Skin Irritation | Expected to cause skin irritation.[2] | Wash skin thoroughly after handling. Wear protective gloves.[2] |
| Serious Eye Irritation | Expected to cause serious eye irritation or damage.[2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2] | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[2] |
Personal Protective Equipment (PPE):
A proactive approach to PPE is the first line of defense against chemical exposure. The following should be considered mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.
Spill Management and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is critical.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or outside of a containment area like a fume hood, evacuate the lab and notify your institution's Environmental Health & Safety (EHS) office.
-
Containment: For small, manageable spills within a fume hood, prevent further spread by using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the chemical.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound or its residues be disposed of in the general trash or down the drain.[4]
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Collection: All materials contaminated with this compound, including residual solid, contaminated weighing paper, gloves, and spill clean-up materials, must be collected as hazardous waste.
-
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines. It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Containerization: Place the waste in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition and have a secure lid to prevent leaks or spills.[5]
-
Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include the full chemical name: "this compound," and list the associated hazards (e.g., "Toxic," "Irritant").
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The likely disposal route for this compound is high-temperature incineration in a facility equipped with scrubbers to handle potential combustion byproducts like oxides of nitrogen.[1]
Causality and Best Practices
-
Why Incineration? The pyridine ring is a stable aromatic system. High-temperature incineration is the most effective method to ensure its complete destruction, preventing the release of potentially harmful and persistent organic compounds into the environment.[1]
-
Why Segregation? The carbamate functional group can be susceptible to hydrolysis under strongly acidic or basic conditions. While not a primary disposal method in this case, mixing with strong acids or bases could lead to uncontrolled reactions or decomposition, generating heat or toxic fumes. Segregation from strong oxidizers is crucial to prevent a potentially vigorous and exothermic reaction.[5]
-
The Importance of Labeling: Accurate labeling is not just a regulatory requirement; it is a critical safety communication tool. It ensures that everyone who handles the waste container, from lab personnel to disposal technicians, is aware of its contents and the associated risks, allowing them to take appropriate precautions.
By adhering to these procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to the complete lifecycle management of laboratory chemicals is a hallmark of a culture of safety and scientific excellence.
References
A Researcher's Guide to the Safe Handling of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a key building block in medicinal chemistry, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile
Core Principles of Safe Handling:
-
Minimize Exposure: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Prevent Contact: Direct contact with the skin, eyes, and clothing must be strictly avoided.[1]
-
Avoid Inhalation: Measures should be taken to prevent the generation and inhalation of dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional protection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[5][6] | Protects against accidental splashes of solutions or airborne particles that could cause serious eye irritation or damage.[5] |
| Hand Protection | Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for any defects before each use.[5][6] | Carbamates can potentially be absorbed through the skin. Protective gloves provide a crucial barrier to prevent dermal exposure.[5] |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat. | Minimizes the risk of skin contact from spills or splashes. Contaminated clothing should be removed immediately and laundered before reuse.[5] |
| Respiratory Protection | Typically not required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood).[5] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter (P3 type recommended) should be used.[3] | Prevents the inhalation of airborne particles that may cause respiratory tract irritation.[1] |
Operational Workflow for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Pre-Handling Preparations:
-
Information Review: Before commencing any work, thoroughly review this guide and any available safety information for similar compounds. Ensure you are familiar with the location and operation of safety equipment, including eyewash stations and safety showers.[3]
-
Work Area Setup: Designate a specific area within a chemical fume hood for handling the compound. Ensure the work surface is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers for the experiment and for waste.
Handling the Compound:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula to carefully transfer the material. Avoid pouring the dry powder.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate waste container.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[3] The area should then be decontaminated.
-
Large Spills: In the case of a larger spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.
-
Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[8]
Logical Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
